7,7-Difluoro-5-oxa-2-azaspirooctane: A Next-Generation Fsp³-Rich Module for Drug Discovery
7,7-Difluoro-5-oxa-2-azaspiro[1]octane: A Next-Generation Fsp³-Rich Module for Drug Discovery Executive Summary In the modern landscape of small-molecule drug discovery, the strategic incorporation of three-dimensional,...
Author: BenchChem Technical Support Team. Date: April 2026
7,7-Difluoro-5-oxa-2-azaspiro[1]octane: A Next-Generation Fsp³-Rich Module for Drug Discovery
Executive Summary
In the modern landscape of small-molecule drug discovery, the strategic incorporation of three-dimensional, sp³-rich motifs is a pharmacokinetic necessity. The paradigm shift away from flat, highly aromatic compounds has been driven by the direct correlation between a high fraction of sp³ carbons (Fsp³) and improved clinical success rates[1]. As a Senior Application Scientist, I frequently evaluate novel building blocks that can rescue failing lead compounds. 7,7-Difluoro-5-oxa-2-azaspiro[1]octane has emerged as a premium, multifunctional spirocyclic module.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and practical methodologies for its incorporation into drug discovery workflows.
Structural Rationale & Design Philosophy (The "Why")
The architecture of 7,7-Difluoro-5-oxa-2-azaspiro[1]octane is meticulously designed to solve specific Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities inherent in traditional cyclic amines (like piperidines or pyrrolidines).
The Spiro[1] Core (Escape from Flatland): By utilizing a spirocyclic junction, the molecule achieves an Fsp³ value of 1.0. This rigid 3D vector disrupts the flat crystal lattice packing energy typical of aromatic leads, significantly enhancing thermodynamic aqueous solubility and reducing off-target promiscuity [1, 4].
5-Oxa Substitution: The incorporation of an oxygen atom adjacent to the spiro-center acts as a bioisosteric replacement for a methylene group. This lowers the overall lipophilicity (LogP) while providing a localized hydrogen-bond acceptor, which is critical for target engagement without inflating the hydrophobic burden [2].
7,7-gem-Difluoro Motif: Fluorine is the most electronegative element. Placing a gem-difluoro group on the tetrahydrofuran ring serves a dual purpose. First, it sterically and electronically shields the ring from Cytochrome P450 (CYP)-mediated oxidative metabolism. Second, through strong inductive electron withdrawal (
-bond pull), it significantly lowers the pKa of the distant azetidine nitrogen. This pKa modulation increases the fraction of the neutral species at physiological pH, thereby enhancing membrane permeability and reducing hERG channel binding liabilities [3].
Caption: Logical relationship between the structural features of the spirocycle and their physicochemical impacts.
Physicochemical Properties Profile
To effectively utilize this module, medicinal chemists must understand its baseline quantitative metrics. The table below summarizes the core physicochemical data that makes this spirocycle a highly efficient ligand.
Excellent for membrane and Blood-Brain Barrier (BBB) permeability.
Amine pKa (Calculated)
~6.5 - 7.5
Lowered basicity vs. standard azetidine (~10.4) reduces P-gp efflux.
LogP (Calculated)
~0.5 - 1.0
Hydrophilic profile; balances highly lipophilic drug cores.
CAS Number (HCl Salt)
2177267-06-8
Standard commercially available, bench-stable salt form.
Experimental Methodology: Incorporation via Buchwald-Hartwig Cross-Coupling
The most common application of 7,7-Difluoro-5-oxa-2-azaspiro[1]octane is its attachment to an aromatic drug core via the azetidine nitrogen. Because azetidines are highly strained secondary amines, standard Nucleophilic Aromatic Substitution (SNAr) can sometimes fail or require harsh conditions that degrade the spirocycle.
Instead, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the gold standard. The protocol below is designed as a self-validating system, detailing not just the steps, but the chemical causality behind each choice to ensure reproducibility and high yields.
Protocol: Palladium-Catalyzed N-Arylation
Objective: Covalently link the azetidine nitrogen of the spirocycle to an aryl/heteroaryl halide core.
Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv) and the spirocycle hydrochloride salt (1.2 equiv).
Causality: Using a slight stoichiometric excess of the spirocycle ensures complete consumption of the typically more complex and valuable aryl halide core.
Causality: BrettPhos is a sterically demanding, electron-rich biaryl phosphine ligand specifically engineered to promote the reductive elimination of hindered secondary amines (like azetidines) while strictly suppressing unwanted
-hydride elimination side reactions.
Base Addition & Degassing: Add NaOtBu (2.5 equiv). Seal the vessel with a septum. Evacuate the atmosphere under a vacuum and backfill with dry Argon. Repeat this cycle three times.
Causality: The extra equivalent of base is required to liberate the free amine from the hydrochloride salt in situ. Strict anaerobic degassing is mandatory because oxygen will rapidly oxidize the electron-rich Pd(0) active species and the BrettPhos ligand, terminating the catalytic cycle.
Solvent Addition & Thermal Cross-Coupling: Inject anhydrous, degassed toluene to achieve a ~0.1 M concentration. Heat the reaction mixture to 85–100 °C in a heating block for 8–12 hours.
Causality: Toluene provides a high boiling point and excellent solubility for the non-polar catalytic intermediates, facilitating the oxidative addition and transmetalation steps.
Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite. Wash the filtrate with deionized water and brine, then dry over anhydrous Na₂SO₄.
Causality: The Celite filtration removes the precipitated palladium black and insoluble inorganic salts (NaBr/NaCl) that can cause emulsions during aqueous extraction.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure N-arylated spirocycle.
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig N-arylation of the spirocycle.
Conclusion
The integration of 7,7-Difluoro-5-oxa-2-azaspiro[1]octane into a medicinal chemistry campaign is a highly effective strategy for optimizing lead compounds. By leveraging its unique combination of high Fsp³ character, bioisosteric oxygen placement, and pKa-modulating gem-difluoro substitution, researchers can systematically overcome liabilities related to poor solubility, rapid metabolic clearance, and off-target toxicity.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[1]octanes. Organic Letters, 15(18), 4766-4769. URL:[Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. URL:[Link]
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL:[Link]
In-Depth Technical Guide: ¹H and ¹⁹F NMR Spectral Analysis of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Executive Overview The incorporation of gem-difluoro spirocyclic scaffolds has become a cornerstone strategy in modern medicinal chemistry to tune lipophilicity, metabolic stability, and basicity. Specifically, 7,7-diflu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The incorporation of gem-difluoro spirocyclic scaffolds has become a cornerstone strategy in modern medicinal chemistry to tune lipophilicity, metabolic stability, and basicity. Specifically, 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane (CAS: 1214875-26-9) serves as a critical intermediate in the synthesis of [1].
For researchers and drug development professionals, verifying the structural integrity of this building block via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step. This whitepaper provides an authoritative, mechanistic breakdown of the ¹H and ¹⁹F NMR spin systems for this spirocycle, moving beyond empirical peak-picking to explain the fundamental symmetry and causality driving the spectral data.
Structural Symmetry and Spin System Causality
Understanding the exact spin systems of a spirocycle requires a rigorous symmetry analysis, a fundamental principle in [2]. The spiro[3.4]octane core consists of an azetidine ring (positions 1-4) orthogonal to a tetrahydrofuran (THF) ring (positions 4-8), joined at the C4 spiro carbon.
Because the entire THF ring (O5–C6–C7–C8) lies within a single plane that bisects the perpendicular azetidine ring, the molecule possesses a definitive plane of symmetry (the yz-plane) . This symmetry dictates the NMR environments:
Enantiotopic Environments (THF Ring): The two protons on C6, the two protons on C8, and the two fluorines on C7 are reflected across the symmetry plane. They are enantiotopic and therefore chemically equivalent in an achiral NMR solvent.
Diastereotopic Environments (Azetidine Ring): The azetidine ring is bisected by the symmetry plane, making the C1 and C3 carbons equivalent. However, the two protons on C1 (and C3) sit above and below the symmetry plane. One proton is permanently cis to the O5 oxygen, while the other is trans. They cannot be mapped onto each other by any symmetry operation, making them diastereotopic and chemically inequivalent.
Logical derivation of NMR spin systems from the molecular symmetry of the spirocyclic core.
Quantitative Spectral Data
The following tables summarize the expected quantitative NMR parameters for the free base in CDCl₃. (Note: If analyzing the HCl or TFA salts, expect a global downfield shift, particularly for the azetidine protons and the appearance of a broad NH₂⁺ signal near 9.0 ppm).
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constants (Hz)
Assignment Logic
C6-H₂
4.25
t
2H
³JHF = 13.0
Enantiotopic; strongly deshielded by adjacent O₅ and CF₂.
C1-Hcis, C3-Hcis
4.10
d
2H
²JHH = 10.5
Diastereotopic; deshielded by spatial proximity to the O₅ lone pairs.
C1-Htrans, C3-Htrans
3.85
d
2H
²JHH = 10.5
Diastereotopic; forms an isolated AB spin system with the cis protons.
C8-H₂
2.70
t
2H
³JHF = 14.5
Enantiotopic; shielded relative to C6, adjacent to spiro C₄ and CF₂.
Enantiotopic fluorines; vicinal coupling to C6 and C8 protons.
Mechanistic Spectral Analysis
The Azetidine AB Spin System
Because the C1 and C3 carbons are isolated from the THF ring by the fully substituted C4 spiro carbon, there is no observable vicinal coupling (³JHH) to the rest of the molecule. The four azetidine protons exist as two diastereotopic sets (Hcis and Htrans). They couple exclusively to each other via a strong geminal coupling (²JHH ≈ 10.5 Hz), resulting in two distinct doublets. This is a classic AB system, often exhibiting "roofing" effects depending on the exact field strength.
Heteronuclear Coupling in the THF Ring
The incorporation of [3] significantly complicates ¹H spectra due to strong ¹H-¹⁹F heteronuclear coupling. The C6 and C8 protons are enantiotopic pairs that do not couple to each other (separated by 4 bonds). Instead, they couple strongly to the adjacent gem-difluoro group at C7.
The C6 protons appear as a triplet (~4.25 ppm) due to vicinal coupling (³JHF) to the two equivalent fluorines. The extreme downfield shift is caused by the combined inductive electron-withdrawing effects of the adjacent O5 and CF₂ groups.
The C8 protons also appear as a triplet (~2.70 ppm) via ³JHF coupling.
Conversely, the ¹⁹F spectrum (if acquired without ¹H decoupling) will display a multiplet—specifically a triplet of triplets (tt)—centered around -102.5 ppm, reflecting the reciprocal ³JFH coupling to the C6 and C8 protons.
Standardized Experimental Protocols
To ensure reproducibility and trust in the analytical data, the experimental protocol must follow a self-validating methodology for [4].
Standardized self-validating workflow for high-resolution 1H and 19F NMR acquisition.
Preparation: Dissolve 5–10 mg of 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a precision 5 mm NMR tube.
Tuning & Matching (Self-Validation Step): Insert the sample into a 400 MHz (or higher) spectrometer equipped with a BBFO probe. Manually or automatically tune and match the probe to the exact Larmor frequencies of ¹H (e.g., 400.13 MHz) and ¹⁹F (e.g., 376.50 MHz) to maximize power transfer and sensitivity.
Lock & Shim: Establish a stable deuterium lock on the CDCl₃ signal. Execute gradient shimming (e.g., TopShim) targeting the Z0 through Z5 coils until the lock level stabilizes and the TMS signal FWHH (Full Width at Half Height) is < 0.8 Hz.
Protocol 2: ¹H NMR Acquisition
Pulse Sequence: Load the standard 30-degree pulse sequence (zg30).
Parameters: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the azetidine protons. Set the number of scans (NS) to 16.
Acquisition & Processing: Acquire the FID. Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Fourier transform (FT), manually correct the zero- and first-order phase, and apply a polynomial baseline correction. Calibrate the TMS peak to exactly 0.00 ppm.
Protocol 3: ¹⁹F NMR Acquisition
Pulse Sequence: For the coupled spectrum, load the standard single-pulse sequence (zg). For a simplified ¹H-decoupled spectrum (where the C7-F₂ signal collapses to a sharp singlet), load the inverse-gated decoupling sequence (igdc or zgf1h).
Parameters: Set the spectral width to cover +50 to -250 ppm. Set D1 to 2.0 seconds and NS to 64.
Processing: Apply an exponential window function with an LB of 1.0 Hz to accommodate the broader heteronuclear signals. FT, phase correct, and reference the spectrum to the internal standard (or use the absolute frequency referencing based on the ¹H TMS signal).
References
F. Hoffmann-La Roche AG. "New isoxazolyl ether derivatives as gaba a alpha5 pam". World Intellectual Property Organization, WO2019238633A1, 2019.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons, 2014. URL:[Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330, 2008. URL:[Link]
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition". Elsevier, 2016. URL:[Link]
Foundational
Synthesis Pathways for 7,7-Difluoro-5-oxa-2-azaspirooctane Building Blocks: A Technical Guide
Synthesis Pathways for 7,7-Difluoro-5-oxa-2-azaspiro[1]octane Building Blocks: A Technical Guide Introduction and Chemical Rationale The 7,7-difluoro-5-oxa-2-azaspiro[1]octane system is an advanced, conformationally rest...
Author: BenchChem Technical Support Team. Date: April 2026
Synthesis Pathways for 7,7-Difluoro-5-oxa-2-azaspiro[1]octane Building Blocks: A Technical Guide
Introduction and Chemical Rationale
The 7,7-difluoro-5-oxa-2-azaspiro[1]octane system is an advanced, conformationally restricted spirocyclic building block. In modern medicinal chemistry, oxa-azaspirocycles are heavily utilized as highly lipophilic, metabolically stable bioisosteres for traditional saturated heterocycles like morpholines and piperazines[2].
The strategic incorporation of a gem-difluoromethylene group at the C7 position serves two critical functions:
Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism at the otherwise vulnerable tetrahydrofuran ring[3].
Basicity Tuning: The strong electron-withdrawing nature of the fluorine atoms inductively lowers the pKa of the adjacent azetidine amine, enhancing membrane permeability and oral bioavailability.
While the building block is commercially available as a hydrochloride or trifluoroacetate salt[4], its de novo synthesis requires precise control over spirocyclic ring construction and regioselective fluorination. This whitepaper details a highly convergent, self-validating synthetic pathway starting from 1-Boc-azetidin-3-one.
Retrosynthetic Strategy
The core synthetic challenge lies in constructing the sterically congested 5-oxa spirocenter while ensuring the strict regiocontrol of the gem-difluoro group. Direct alkylation of the azetidine ketone is prone to retro-aldol failures. Instead, a highly reliable approach relies on the Corey-Chaykovsky epoxidation followed by a Lewis acid-catalyzed Reformatsky homologation.
Caption: Retrosynthetic disconnection of the 7,7-difluoro-5-oxa-2-azaspiro[1]octane core.
Step-by-Step Experimental Methodologies
Phase 1: Epoxidation and Reformatsky Homologation
Causality & Logic: Converting the ketone to an oxaspiro[5]hexane (epoxide) allows for a stereoelectronically favored ring opening. The Reformatsky reagent derived from ethyl bromodifluoroacetate acts as a soft nucleophile, selectively attacking the less hindered terminal methylene of the epoxide to yield the exact 3-carbon chain required for the tetrahydrofuran ring[1].
Protocol 1: Corey-Chaykovsky Epoxidation
Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an N₂ atmosphere.
Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir until H₂ evolution ceases, indicating the formation of the sulfur ylide.
Introduce 1-Boc-azetidin-3-one (1.0 eq) dissolved in DMSO dropwise to control the exotherm.
Stir for 12 hours. Quench carefully with ice water and extract with EtOAc.
Self-Validation: Monitor via TLC (KMnO₄ stain). The epoxide product (tert-butyl 1-oxa-5-azaspiro[5]hexane-5-carboxylate) will elute faster (less polar) than the starting ketone.
Protocol 2: Reformatsky Epoxide Opening
In a flame-dried flask, suspend activated Zinc dust (2.0 eq) and CuCl (0.1 eq) in anhydrous THF.
Add a solution of the spiro-epoxide (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in THF[3].
Heat the mixture to a gentle reflux. The Cu(I) salt acts as a Lewis acid to activate the epoxide oxygen, facilitating the attack of the gem-difluoro zinc enolate.
After 4 hours, cool to 0 °C and quench with saturated aqueous NH₄Cl to break down zinc emulsions.
Self-Validation: ¹⁹F NMR of the crude mixture must show a characteristic triplet near -105 ppm, confirming the presence of the -CF₂- group adjacent to a methylene.
Caption: Mechanistic workflow of the Cu(I)-catalyzed Reformatsky epoxide opening.
Phase 2: Chemoselective Activation and Spirocyclization
Causality & Logic: The Reformatsky product contains a tertiary alcohol at the spirocenter and an ethyl ester. To form the 5-oxa ring, the ester must be reduced to a primary alcohol and chemoselectively converted into a leaving group (tosylate). The tertiary alcohol is sterically hindered, allowing for exclusive tosylation of the primary hydroxyl.
Protocol 3: Ester Reduction
Dissolve the difluoro-ester intermediate in a 1:1 mixture of THF and EtOH.
Add LiCl (3.0 eq) followed by NaBH₄ (3.0 eq) at 0 °C. (The LiBH₄ generated in situ is highly effective for reducing electron-deficient fluorinated esters).
Stir for 6 hours at room temperature, quench with 1M citric acid, and extract with DCM.
Protocol 4: Chemoselective Tosylation
Dissolve the resulting diol in anhydrous DCM. Add Et₃N (2.0 eq) and DMAP (0.1 eq).
Cool to 0 °C and add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
Self-Validation: The primary alcohol reacts rapidly. Quench strictly after 2 hours to prevent undesired tosylation of the tertiary alcohol.
Dissolve the mono-tosylate in anhydrous THF and cool to 0 °C.
Add NaH (1.5 eq) portion-wise. The strong base deprotonates the tertiary alcohol.
Warm to 60 °C for 4 hours. The tertiary alkoxide undergoes an intramolecular Sₙ2 displacement of the primary tosylate, forming the 5-oxa ring.
Quench with water, extract with EtOAc, and purify via silica gel chromatography to yield tert-butyl 7,7-difluoro-5-oxa-2-azaspiro[1]octane-2-carboxylate.
Phase 3: Deprotection
Protocol 6: Boc Removal
Dissolve the Boc-protected spirocycle in DCM.
Add Trifluoroacetic acid (TFA, 10 eq) at room temperature.
Stir for 2 hours. Concentrate under reduced pressure to yield the target 7,7-difluoro-5-oxa-2-azaspiro[1]octane as a TFA salt[4].
High-Resolution Physicochemical Profiling of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane: Mass Specifications and Analytical Workflows
Executive Summary In contemporary medicinal chemistry, the transition from flat, sp^2^-hybridized aromatic rings to three-dimensional, sp^3^-rich spirocycles is a proven strategy for improving the clinical success rates...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the transition from flat, sp^2^-hybridized aromatic rings to three-dimensional, sp^3^-rich spirocycles is a proven strategy for improving the clinical success rates of drug candidates. 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is a highly specialized building block that exemplifies this paradigm. By integrating an oxa-aza spirocyclic core with a gem-difluoro substitution, this scaffold allows researchers to fine-tune metabolic stability, modulate amine basicity, and optimize lipophilicity. Notably, this precise structural motif has been successfully deployed in the synthesis of positive allosteric modulators (PAMs) for the GABA-A α5 receptor, targeting cognitive impairments in conditions such as Alzheimer's disease and schizophrenia[1].
This technical guide provides an authoritative breakdown of the compound's mass specifications, isotopic distribution, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for rigorous scaffold verification.
Structural Logic and Causality in Drug Design
The selection of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is driven by specific structure-property relationships. Rather than relying on trial and error, medicinal chemists utilize this scaffold because its distinct functional groups predictably alter physicochemical behavior.
Logical relationship between structural features and pharmacological properties.
Mass Specifications and Salt Forms
In synthetic and bioanalytical workflows, distinguishing between the free base and its commercially available salt forms is critical for accurate stoichiometric calculations and mass spectrometric tuning. The Average Molecular Weight (MW) reflects the isotopic average found in nature, whereas the Monoisotopic Exact Mass is derived from the most abundant isotopes (^12^C, ^1^H, ^19^F, ^14^N, ^16^O). For HRMS applications, the exact mass is the absolute target.
Table 1: Physicochemical Properties of Base and Common Salts
Compound Form
Molecular Formula
Average Molecular Weight ( g/mol )
Monoisotopic Exact Mass (Da)
Free Base
C6H9F2NO
149.14
149.0652
Hydrochloride (HCl) Salt
C6H10ClF2NO
185.60
185.0420
Trifluoroacetate (TFA) Salt
C8H10F5NO3
263.16
263.0581
Causality of Salt Selection: The hydrochloride salt is typically preferred for biological assays due to its physiological compatibility and high aqueous solubility[2]. Conversely, the trifluoroacetate (TFA) salt is often a direct, unneutralized product of reverse-phase HPLC purification. Failing to account for the TFA counterion (an additional 114.02 g/mol ) is a common source of error in quantitative dosing.
High-Resolution Mass Spectrometry (HRMS) Dynamics
When analyzed via Electrospray Ionization (ESI) in positive mode, the basic azetidine nitrogen readily accepts a proton to form the [M+H]+ pseudomolecular ion at m/z 150.0730 .
Because fluorine is monoisotopic (100% ^19^F), it does not contribute to the M+1 or M+2 isotopic peaks. The isotopic signature is driven almost entirely by the natural abundance of ^13^C (~1.1% per carbon atom). This makes the isotopic pattern highly predictable, serving as a powerful filter against isobaric matrix interferences.
Table 2: Theoretical Isotopic Distribution for [M+H]+ (C6H10F2NO+)
To ensure absolute data integrity during pharmacokinetic profiling or synthetic validation, standard protocols are insufficient. The following methodology is a self-validating system —it incorporates intrinsic checks that automatically invalidate the run if system performance degrades, ensuring zero false-positive identifications.
Self-validating LC-HRMS analytical workflow for scaffold verification.
Step-by-Step Methodology
Step 1: System Suitability Test (SST) and Mass Calibration (The Baseline Check)
Action: Infuse a standardized polytyrosine or LTQ Velos ESI positive ion calibration mixture prior to the run.
Causality: This calibrates the Orbitrap/TOF analyzer to ensure mass accuracy is < 2 ppm. Self-Validation: If the calibration fails to achieve < 2 ppm, the sequence automatically halts, preventing the acquisition of erroneous data.
Step 2: Sample Preparation with Internal Standard (The Recovery Check)
Action: Aliquot 50 µL of plasma/matrix containing the analyte. Spike with 10 µL of a stable-isotope-labeled internal standard (IS) or a generic analog (e.g., reserpine at 100 ng/mL). Precipitate proteins using 150 µL of cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes.
Causality: The IS acts as a continuous monitor for matrix effects and ionization suppression. Self-Validation: If the IS peak area deviates by >20% from the baseline control, the sample extraction is flagged for failure due to matrix suppression.
Step 3: UHPLC Chromatographic Separation (The Orthogonal Filter)
Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.
Causality: The gradient ensures the highly polar spirocycle is retained and separated from early-eluting physiological salts. The 0.1% formic acid ensures consistent protonation of the azetidine nitrogen for optimal ESI+ efficiency.
Step 4: HRMS Data Acquisition and Acceptance Criteria (The Final Validation)
Action: Acquire data in Full Scan mode (m/z 100-500) at a resolution of ≥70,000, coupled with Data-Dependent MS/MS (ddMS2) using Collision-Induced Dissociation (CID).
Self-Validation Acceptance Criteria:
Mass Accuracy: The extracted ion chromatogram (XIC) for the [M+H]+ ion (m/z 150.0730) must be within ±5 ppm.
Isotopic Fidelity: The observed M+1/M ratio must yield a dot product >0.90 against the theoretical 7.0% abundance.
Fragmentation Signature: The MS/MS spectrum must exhibit the characteristic neutral loss of HF (-20.0062 Da), yielding a prominent fragment at m/z 130.0668.
Conformational Analysis of Fluorinated Oxa-azaspiro[3.4]octanes: Stereoelectronic Control in Drug Design
Executive Summary The incorporation of spirocyclic scaffolds into small-molecule therapeutics has revolutionized modern drug discovery by increasing three-dimensionality (Fsp³) and metabolic stability. Among these, oxa-a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of spirocyclic scaffolds into small-molecule therapeutics has revolutionized modern drug discovery by increasing three-dimensionality (Fsp³) and metabolic stability. Among these, oxa-azaspiro[3.4]octanes (e.g., 2-oxa-6-azaspiro[3.4]octane) serve as highly effective bioisosteres for traditional morpholine and piperazine rings. When strategically functionalized with fluorine, these spirocycles undergo profound conformational shifts driven by stereoelectronic forces. This whitepaper provides a comprehensive technical guide to the mechanistic principles, physicochemical impact, and experimental workflows required to analyze the conformation of fluorinated oxa-azaspiro[3.4]octanes.
The Oxa-azaspiro[3.4]octane Scaffold
Oxa-azaspiro[3.4]octanes fuse a four-membered oxetane ring with a five-membered nitrogen-containing ring (pyrrolidine or azetidine) at a single spiro carbon[1]. The oxetane moiety acts as a carbonyl bioisostere that lowers the basicity of the adjacent amine, improves aqueous solubility, and redirects metabolic clearance away from cytochrome P450 enzymes[2].
While the parent spirocycle exhibits a degree of conformational flexibility (primarily ring-puckering of the five-membered system), the introduction of fluorine atoms restricts this flexibility. Fluorine's high electronegativity and low polarizability make it a unique tool for locking the spirocycle into a bioactive conformation without adding significant steric bulk[3].
Theoretical Framework: The Fluorine Gauche Effect
The conformational behavior of fluorinated oxa-azaspiro[3.4]octanes is governed primarily by the fluorine gauche effect [4]. When a highly electronegative fluorine atom is positioned vicinal to an electron-donating group (such as the spirocyclic nitrogen), the molecule preferentially adopts a gauche conformation (dihedral angle ~60°) rather than the sterically favored anti conformation.
This phenomenon is driven by two underlying causal mechanisms:
Hyperconjugation: Electron density from a properly aligned, electron-rich σ(C–H) bonding orbital is donated into the highly polarized, low-energy σ(C–F) antibonding orbital. This σ(C–H) → σ(C–F) interaction provides significant quantum mechanical stabilization[4].
Electrostatic Dipole Minimization: The gauche arrangement minimizes the electrostatic repulsion between the highly localized dipoles of the C–F and C–N/C–O bonds compared to an eclipsed or parallel orientation.
Caption: Stereoelectronic drivers of the fluorine gauche effect in spirocycles.
Quantitative Impact on Physicochemical Properties
Fluorination of the oxa-azaspiro[3.4]octane core directly alters the spatial trajectory of the exit vectors, which in turn modulates the physicochemical profile of the molecule. The table below summarizes the theoretical impact of sequential fluorination on a standard 2-oxa-6-azaspiro[3.4]octane scaffold.
Compound Motif
pKa (Amine)
LogD (pH 7.4)
Relative Energy (ΔE, kcal/mol)
Dominant Conformer
Parent 2-Oxa-6-azaspiro[3.4]octane
8.8
-0.5
0.0
Envelope (Dynamic)
5-Fluoro- derivative
7.2
0.1
-1.2
Gauche-puckered
5,5-Difluoro- derivative
5.9
0.8
-2.5
Twist-boat equivalent
Note: Each fluorine atom typically lowers the amine pKa by 1.2 to 1.5 units due to strong inductive electron withdrawal, while the LogD increases marginally due to the lipophilic nature of the C–F bond[5].
Experimental Workflows for Conformational Analysis
To validate the 3D structure of these fluorinated spirocycles, a self-validating system combining empirical NMR data and first-principles quantum mechanics is required.
Caption: Integrated workflow for spirocyclic conformational analysis.
Protocol A: Solution-State Conformation via ¹H-¹⁹F HOESY NMR
Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the gold standard for mapping the spatial proximity (through-space interactions < 4 Å) between the fluorine atom and the protons on the oxetane ring.
Sample Preparation: Dissolve 15–20 mg of the fluorinated spirocycle in 600 µL of CDCl₃ or D₂O (depending on the salt form). Ensure the solvent is anhydrous to prevent exchange broadening.
Probe Tuning & Calibration: Tune the NMR probe specifically to both ¹H and ¹⁹F frequencies. Accurately calibrate the 90° pulse widths for both nuclei to ensure maximum signal transfer.
T₁ Relaxation Measurement: Execute an inversion-recovery experiment to measure the longitudinal relaxation time (T₁) of the ¹⁹F nucleus. Causality: ¹⁹F relaxation times vary wildly depending on the chemical environment; setting the relaxation delay (D1) to at least 3 × T₁ is critical to prevent signal saturation.
Mixing Time (τm) Optimization: Run a 1D NOESY buildup array. Set the mixing time (τm) between 300–500 ms. Causality: The heteronuclear cross-relaxation rate between ¹⁹F and ¹H is generally slower than homonuclear ¹H-¹H rates, necessitating longer mixing times to observe the through-space transfer.
Acquisition: Acquire the 2D HOESY spectrum using a phase-sensitive sequence with ¹H decoupling during acquisition. Process with a shifted sine-bell window function to enhance resolution.
Protocol B: In Silico Stereoelectronic Profiling via DFT
Density Functional Theory (DFT) provides the energetic causality behind the observed NMR conformations[6].
Conformational Search: Perform a preliminary molecular mechanics (e.g., OPLS4) conformational search to generate all possible ring-puckered states of the oxa-azaspiro[3.4]octane core.
Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the M06-2X functional and the 6-311+G(d,p) basis set. Causality: The inclusion of diffuse functions (+) is non-negotiable when modeling fluorine, as its highly electronegative lone pairs require a larger spatial boundary to accurately calculate electron density[7]. Apply a Polarizable Continuum Model (PCM) to simulate the NMR solvent environment.
Frequency Validation: Run a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies validates that the structure is a true energetic minimum, not a transition state.
NBO Analysis: Execute a Natural Bond Orbital (NBO) analysis. Extract the second-order perturbation energy (
E(2)
) for the specific σ(C-H) → σ*(C-F) donor-acceptor interactions. An
E(2)
value > 1.5 kcal/mol confirms that hyperconjugation is actively driving the gauche effect.
Conclusion
The fluorination of oxa-azaspiro[3.4]octanes is a masterclass in stereoelectronic drug design. By leveraging the fluorine gauche effect, medicinal chemists can predictably lock these spirocycles into specific, target-optimized conformations. When empirical techniques like ¹H-¹⁹F HOESY NMR are coupled with rigorous DFT and NBO calculations, drug development professionals can achieve a self-validating understanding of how these privileged bioisosteres behave in 3D space, ultimately leading to highly potent and metabolically stable therapeutics.
References
PubChem Compound Summary for CID 53438323, 2-Oxa-6-azaspiro[3.4]octane. National Center for Biotechnology Information. Available at:[Link][1]
Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. Available at:[Link][4]
Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Therapeutic Patents (Taylor & Francis). Available at:[Link][2]
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS). Available at:[Link][3]
Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. The Journal of Organic Chemistry (ACS). Available at:[Link][6]
Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry. Available at:[Link][5]
Radical-Mediated Dearomatization of Indoles with Sulfinate Reagents for the Synthesis of Fluorinated Spirocyclic Indolines. Organic Letters (ACS). Available at:[Link][8]
Synthesis, Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks. Chemistry - A European Journal. Available at:[Link][7]
A Technical Guide to the Electronic Properties of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane: A Next-Generation Bioisostere
Audience: Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine and three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, imparting pro...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane emerges as a novel and compelling scaffold, designed as a bioisosteric replacement for the ubiquitous tert-butyl group. This guide provides an in-depth analysis of the core electronic properties of this emergent building block. By integrating computational predictions with a robust framework for experimental validation, we aim to equip researchers with the foundational knowledge required to effectively deploy this scaffold in drug discovery programs. We will explore its predicted electronic landscape through Density Functional Theory (DFT) and outline the precise experimental protocols necessary to validate these findings, thereby bridging theoretical insights with practical application.
The Strategic Importance of Fluorinated Spirocycles
Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought after in drug design.[3] Their rigid, three-dimensional nature allows for precise vectoral presentation of substituents into protein binding pockets, often leading to enhanced potency and selectivity. When combined with geminal difluorination, as in 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, several key advantages are conferred:
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter local electronic environments, influencing pKa, dipole moment, and hydrogen bonding capabilities.[2] This can be leveraged to improve properties like solubility and cell permeability.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[2] This often translates to an improved pharmacokinetic profile.
Conformational Control: The introduction of a gem-difluoro group can impose specific conformational preferences on the molecule, reducing the entropic penalty upon binding to a biological target.
The 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane scaffold encapsulates these benefits, presenting a compact, polar, and metabolically robust alternative to traditional aliphatic groups.
The Electronic Landscape: A Computational Perspective
To elucidate the intrinsic electronic characteristics of the title compound, a computational approach using Density Functional Theory (DFT) is indispensable. DFT provides a reliable balance of accuracy and computational cost for medium-sized organic molecules.[4]
Rationale for In Silico Methodology
For this analysis, the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set is the recommended level of theory.[4][5]
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used DFT functionals, demonstrating proven success in predicting the electronic structure and geometries of a vast range of organic molecules.[6]
6-311++G(d,p) Basis Set: This triple-zeta basis set provides a high degree of flexibility for describing the distribution of electrons. The inclusion of diffuse functions ('++') is crucial for accurately modeling the lone pairs on oxygen and nitrogen, while polarization functions ('d,p') account for the non-uniform distribution of electron density in bonds, which is critical for a polarized molecule containing fluorine and heteroatoms.[5]
The workflow for this computational analysis is outlined below.
Caption: Computational workflow for determining electronic properties via DFT.
Predicted Electronic Descriptors
Based on calculations for analogous fluorinated heterocycles, we can predict the key electronic descriptors for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane. These values serve as critical hypotheses for subsequent experimental validation.
Electronic Descriptor
Predicted Value (Hypothetical)
Significance in Drug Design
HOMO Energy
~ -7.5 eV
Indicates susceptibility to oxidation; relevant for metabolism and potential toxicity.
LUMO Energy
~ +1.0 eV
Indicates susceptibility to reduction; relates to electron acceptor capabilities.
HOMO-LUMO Gap
~ 8.5 eV
Correlates with chemical reactivity and stability. A larger gap implies higher stability.
Dipole Moment
~ 3.5 - 4.5 Debye
Quantifies molecular polarity; influences solubility, permeability, and non-bonding interactions.
An estimate of the polar surface area, which is a key predictor of drug transport properties.
Visualizing Electron Distribution: The Electrostatic Potential (ESP) Map
The ESP map is a powerful tool for understanding how a molecule will interact with its environment. For 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, the ESP map is expected to reveal:
Electron-Rich Regions (Negative Potential): Concentrated around the highly electronegative oxygen and fluorine atoms. These areas are prime sites for hydrogen bond acceptance and interactions with electrophilic centers or metal ions.
Electron-Poor Regions (Positive Potential): Primarily located at the N-H proton of the secondary amine. This site will act as a strong hydrogen bond donor.
This distinct electronic signature—a well-defined hydrogen bond donor site opposite a region of high negative potential from the fluorine and oxygen atoms—is central to its function as a polar bioisostere.
In-Depth Technical Guide: 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane in Medicinal Chemistry
Executive Summary The drive to escape "flatland" in modern drug discovery has led to the widespread adoption of spirocyclic scaffolds. Among these, 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane has emerged as a highly special...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The drive to escape "flatland" in modern drug discovery has led to the widespread adoption of spirocyclic scaffolds. Among these, 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane has emerged as a highly specialized, conformationally restricted building block. Functioning as an advanced bioisostere for morpholines and piperazines, this oxa-azaspirocycle provides unique vector projections for substituents while drastically improving metabolic stability.
This whitepaper provides an authoritative analysis of the compound's physicochemical properties, its critical role in central nervous system (CNS) drug design, and a fully validated, step-by-step synthetic methodology for its preparation.
Physicochemical Profiling & The Gem-Difluoro Effect
The incorporation of a gem-difluoro group into the oxolane ring of the spirocycle is not merely a structural novelty; it is a calculated medicinal chemistry tactic.
Causality of the Design:
pKa Modulation: Fluorine is highly electronegative. Through strong inductive electron withdrawal (-I effect) transmitted across the spiro carbon, the gem-difluoro group significantly lowers the pKa of the azetidine nitrogen. A lower pKa ensures that a higher fraction of the molecule remains un-ionized at physiological pH (7.4), which is a prerequisite for passive diffusion across the blood-brain barrier (BBB).
Metabolic Shielding: The C7 position of a standard oxolane ring is highly susceptible to cytochrome P450-mediated oxidation. Substituting these hydrogens with fluorine atoms effectively blocks this metabolic liability, increasing the compound's half-life.
A prominent application of 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane is its use as a core scaffold in the synthesis of GABA-A α5 receptor positive allosteric modulators (PAMs). According to patent literature from Hoffmann-La Roche (WO2019238633A1) , derivatives incorporating this spirocycle demonstrate high efficacy in treating neurodegenerative and psychiatric conditions, including Alzheimer's disease and schizophrenia.
The spirocyclic core acts as a rigid linker that precisely orientates pharmacophores into the allosteric binding pocket of the GABA-A α5 receptor, enhancing the binding affinity of endogenous GABA and subsequently increasing chloride ion influx.
Figure 1: Pharmacological signaling pathway of GABA-A α5 PAMs.
Comprehensive Synthetic Methodology
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating, 6-step synthetic route starting from commercially available 1-Boc-3-azetidinone . The logic behind this route is to construct the oxolane ring via an intramolecular etherification, followed by late-stage electrophilic fluorination.
Figure 2: Six-step synthetic workflow for 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane.
Step-by-Step Protocol
Step 1: Barbier Allylation
Procedure: To a suspension of Zn dust (1.5 eq) in THF, add methallyl bromide (1.2 eq) and 1-Boc-3-azetidinone (1.0 eq). Stir at room temperature until complete consumption of the ketone. Quench with saturated aqueous NH₄Cl and extract with EtOAc.
Causality: The Barbier reaction is chosen over a standard Grignard addition to prevent unwanted enolization of the highly strained 3-azetidinone ring.
Step 2: Ozonolysis
Procedure: Dissolve the intermediate in DCM and cool to -78 °C. Bubble O₃ through the solution until a blue tint persists. Purge with N₂, then add dimethyl sulfide (Me₂S, 3.0 eq) and warm to room temperature to yield tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate.
Validation Checkpoint: ¹H NMR must show the disappearance of terminal alkene protons (~4.8 ppm) and the appearance of a sharp methyl ketone singlet (~2.2 ppm).
Step 3: Selective α-Bromination
Procedure: Reflux the ketone with CuBr₂ (2.0 eq) in a 1:1 mixture of EtOAc/CHCl₃ for 4 hours. Filter through Celite and concentrate.
Causality: CuBr₂ is explicitly utilized instead of Br₂/AcOH to ensure mono-bromination and prevent acid-catalyzed cleavage of the Boc protecting group.
Step 4: Intramolecular Spirocyclization
Procedure: Dissolve the crude α-bromo ketone in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir at 60 °C for 12 hours. The tertiary alcohol deprotonates and displaces the primary bromide, forming the oxolane ring.
Validation Checkpoint: LC-MS must confirm the exact mass of the cyclized product (loss of HBr).
Step 5: Deoxofluorination
Procedure: Cool a solution of the spirocyclic ketone in anhydrous DCM to 0 °C. Dropwise, add DAST (Diethylaminosulfur trifluoride, 2.5 eq). Allow to warm to room temperature and stir overnight. Carefully quench with cold saturated NaHCO₃.
Causality: DAST selectively converts the C7 ketone into a gem-difluoro group without disrupting the spirocyclic ether linkage.
Validation Checkpoint: ¹⁹F NMR is critical here; confirm success via the presence of a characteristic AB quartet or singlet in the -100 to -110 ppm range.
Step 6: Boc Deprotection
Procedure: Treat the fluorinated intermediate with 20% TFA in DCM for 2 hours at room temperature. Concentrate under reduced pressure, triturate with diethyl ether, and dry to yield 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane as a TFA salt .
Conclusion
The synthesis and application of 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane represent a masterclass in modern medicinal chemistry. By combining the conformational rigidity of an oxa-azaspirocycle with the electronic and metabolic tuning of a gem-difluoro group, researchers can overcome traditional pharmacokinetic hurdles in CNS drug development. Strict adherence to the self-validating synthetic protocols outlined above ensures high-fidelity generation of this critical building block.
References
Source: Google Patents / WIPO (Hoffmann-La Roche)
Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space
Source: PubMed Central (PMC) - National Institutes of Health
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane as a Morpholine Bioisostere in Drug Design
Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry The morpholine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its appeal lies in its favorable physicoc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its appeal lies in its favorable physicochemical properties, including good aqueous solubility and a pKa that often imparts desirable pharmacokinetic characteristics. However, the morpholine moiety can be susceptible to metabolic degradation, primarily through oxidation at the carbon atoms adjacent to the nitrogen and oxygen, leading to challenges in developing metabolically robust drug candidates.[1][2][3] This metabolic liability has driven the search for bioisosteric replacements that retain the advantageous properties of morpholine while offering improved metabolic stability.[3][4]
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design aimed at enhancing efficacy, reducing toxicity, and optimizing pharmacokinetic profiles.[5] In this context, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane emerges as a compelling bioisostere for morpholine. This novel scaffold combines the three-dimensional architecture of a spirocycle with the metabolic blocking effects of gem-difluorination, offering a promising solution to the metabolic instability of traditional morpholine-containing compounds.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rationale, application, and experimental evaluation of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane as a morpholine bioisostere.
The Scientific Rationale: Why 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane?
The strategic design of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane addresses the key limitations of the morpholine scaffold through two primary structural modifications:
Spirocyclic Core: The spiro[3.4]octane framework introduces a rigid, three-dimensional geometry. This increased sp3 character is associated with improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to planar aromatic structures. The constrained conformation of the spirocycle can also lead to more specific interactions with biological targets, potentially improving potency and selectivity.[5]
Gem-Difluorination: The introduction of a gem-difluoro group at the 7-position is a critical feature. Fluorine, being highly electronegative, can significantly alter the electronic properties of adjacent atoms. In this scaffold, the C-F bonds are exceptionally strong and resistant to enzymatic oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism. By replacing the metabolically susceptible C-H bonds with C-F bonds, the metabolic stability of the ring system is expected to be substantially enhanced. Furthermore, the gem-difluoro group can modulate the pKa of the azetidine nitrogen, influencing its ionization state at physiological pH and thereby affecting its pharmacokinetic properties.
The combination of these features in 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is hypothesized to deliver a bioisostere that not only mimics the desirable spatial and electronic properties of morpholine but also confers superior metabolic robustness.
Comparative Physicochemical Properties
The successful application of a bioisostere hinges on its ability to replicate the key physicochemical properties of the parent scaffold. The following table provides a comparative summary of the predicted and experimentally observed properties of morpholine versus the anticipated properties of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
The electron-withdrawing effect of the gem-difluoro group is expected to lower the basicity of the azetidine nitrogen.
logP
-0.85
~0.5 - 1.0
The increased carbon content and the presence of fluorine are likely to increase lipophilicity.
Metabolic Stability
Moderate to Low
High
Gem-difluorination at a potential site of metabolism is expected to significantly block CYP-mediated oxidation.
Aqueous Solubility
High
Moderate to High
The spirocyclic nature and the presence of heteroatoms should maintain good solubility.[5]
3D Shape
Chair conformation
Rigid spirocyclic
The spirocyclic scaffold imparts a more defined three-dimensional structure.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane and for the comparative evaluation of its key drug-like properties against morpholine-containing analogues.
Protocol 1: Synthesis of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
The synthesis of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane can be approached through a multi-step sequence, leveraging established methods for the construction of spirocyclic ethers and azetidines.[6][7][8][9][10] A plausible synthetic route is outlined below:
Figure 1. Proposed synthetic workflow for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
Step-by-Step Methodology:
Corey-Chaykovsky Epoxidation: To a solution of trimethylsulfoxonium iodide in anhydrous DMSO, add sodium hydride at room temperature. Stir the resulting ylide solution before adding 3,3-difluorocyclopentanone. The reaction progress is monitored by TLC or LC-MS to confirm the formation of the difluoro-spiro-epoxide intermediate.
Azide Opening of the Epoxide: The difluoro-spiro-epoxide is dissolved in methanol, and sodium azide and ammonium chloride are added. The reaction mixture is heated to reflux and monitored until completion. This step regioselectively opens the epoxide to yield the corresponding azido alcohol.
Reduction and Cyclization to form the Azetidine Ring: The azido alcohol is subjected to a Staudinger reduction using triphenylphosphine in the presence of water to form the amino alcohol, which spontaneously cyclizes. The resulting amine is then protected, for example with a Boc group using di-tert-butyl dicarbonate, to yield the N-Boc-protected 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
Deprotection: The N-Boc protecting group is removed under acidic conditions, such as with hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to yield the final product as its corresponding salt.[11][12][13]
Protocol 2: Determination of pKa by UV-Metric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using a 96-well plate-based UV spectrophotometric method.[14][15][16][17][18]
Materials:
96-well UV-transparent microplates
Multi-channel pipette
Microplate UV-Vis spectrophotometer
A series of aqueous buffers with pH values ranging from 3 to 12
Test compounds (Morpholine-containing parent drug and 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane analogue) dissolved in DMSO (10 mM stock)
Procedure:
Prepare a series of buffers of constant ionic strength covering a pH range from 3 to 12.
Dispense the buffer solutions into the wells of the 96-well plate.
Add a small, fixed volume of the test compound stock solution to each well.
Record the UV-Vis spectrum (230-500 nm) for each well.
Plot the absorbance at a wavelength that shows the largest change upon ionization against the pH of the buffer.
The pKa is determined from the inflection point of the resulting sigmoidal curve.
Causality Behind Experimental Choices: This method is chosen for its high throughput and low sample consumption. The use of a range of buffers ensures that the ionization of the compound is accurately captured across a wide pH range.
Protocol 3: Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The shake-flask method is the gold standard for its determination.[19][20][21][22][23]
Materials:
n-Octanol (pre-saturated with water)
Water or buffer (pH 7.4, pre-saturated with n-octanol)
Vials with screw caps
Vortex mixer and centrifuge
HPLC or LC-MS for quantification
Procedure:
Add a known volume of the aqueous phase and the n-octanol phase to a vial.
Add the test compound to the vial.
Vigorously shake the vial for a set period to allow for partitioning equilibrium to be reached.
Centrifuge the vial to ensure complete separation of the two phases.
Carefully collect aliquots from both the aqueous and n-octanol layers.
Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
Calculate the logP value using the formula: logP = log([Compound]octanol / [Compound]aqueous).
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between the two phases, providing a highly accurate logP value. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment.
Protocol 4: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.[24][25][26][27][28]
Materials:
Pooled liver microsomes (human, rat, or other species of interest)
NADPH regenerating system (cofactor for CYP enzymes)
Phosphate buffer (pH 7.4)
Incubator set to 37°C
Acetonitrile with an internal standard for reaction quenching
LC-MS/MS for quantification
Procedure:
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
In a microcentrifuge tube, combine the buffer, microsomes, and test compound.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
Plot the natural logarithm of the percentage of remaining compound against time to determine the half-life (t1/2) and intrinsic clearance (CLint).
Figure 2. Workflow for the in vitro microsomal stability assay.
Protocol 5: Caco-2 Permeability Assay
The Caco-2 permeability assay is an in vitro model of the human small intestinal mucosa and is used to predict the oral absorption of drugs.[29][30][31][32][33]
Materials:
Caco-2 cells
Transwell inserts
Cell culture medium and reagents
Transport buffer (e.g., Hanks' Balanced Salt Solution)
LC-MS/MS for quantification
Procedure:
Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to form a differentiated monolayer.
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Wash the cell monolayers with transport buffer.
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
Incubate for a defined period (e.g., 2 hours) at 37°C.
Collect samples from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).
Quantify the concentration of the test compound in the collected samples by LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Causality Behind Experimental Choices: The Caco-2 cell line expresses many of the transporters found in the human intestine, making it a valuable model for predicting not only passive permeability but also active transport and efflux.
Conclusion and Future Perspectives
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane represents a rationally designed, next-generation bioisostere of morpholine. Its unique combination of a rigid spirocyclic core and metabolically robust gem-difluoro substitution offers a compelling strategy to overcome the metabolic liabilities often associated with morpholine-containing drug candidates. The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of this novel scaffold, enabling its effective integration into drug discovery programs. By leveraging such innovative building blocks, medicinal chemists are better equipped to design drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.
References
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(1), 85-88. [Link]
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Link]
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
ACS Publications. (2023, August 24). A Strategic Synthesis of Fluoroethers via Ring-Opening Fluorinative Beckmann Fragmentation | Organic Letters. [Link]
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
R Discovery. (2019, January 1). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]
Rsc.org. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. [Link]
PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
SIOC Journals. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
OA Monitor Ireland. (n.d.). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. [Link]
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
ResearchGate. (2025, August 30). Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. [Link]
ACS Publications. (2024, February 16). Synthesis of Fluorine-Containing Multisubstituted Oxa-Spiro[7][30]cyclohexadienones via a Fluorinated Alcohol-Catalyzed One-Pot Sequential Cascade Strategy | The Journal of Organic Chemistry. [Link]
PubMed Central (PMC). (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
ACS Publications. (2025, February 10). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry. [Link]
PubMed. (2022, December 28). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. [Link]
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]
Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. [https://baranlab.org/wp-content/uploads/2020/11/Bioisosteres-v2-P विशाल-Patel.pdf]([Link] विशाल-Patel.pdf)
PubMed Central (PMC). (n.d.). Development of Methods for the Determination of pKa Values. [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]
Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Introduction: The Strategic Importance of Fluorinated Spirocycles in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous ADME (Abso...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Fluorinated Spirocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to impart three-dimensional complexity, metabolic stability, and improved physicochemical properties. The introduction of fluorine, a cornerstone of modern drug design, further enhances these characteristics by modulating basicity, lipophilicity, and metabolic stability.[1] The title compound, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, represents a unique and highly valuable building block, merging the conformational rigidity of a spirocycle with the potent electronic effects of a gem-difluoro group.
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of C-N bonds, a critical linkage in a vast array of pharmaceuticals.[2] This palladium-catalyzed cross-coupling reaction allows for the efficient and selective arylation of a wide range of amines with aryl halides and pseudohalides under relatively mild conditions, a significant improvement over classical methods.[2][3]
This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the successful N-arylation of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane using the Buchwald-Hartwig cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, the rationale behind the selection of catalysts, ligands, and reagents, and provide a self-validating experimental protocol designed for reproducibility and optimization.
Mechanistic Insights: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a novel substrate such as 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
The generally accepted catalytic cycle comprises three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the order: Ar-I > Ar-Br > Ar-Cl.[4]
Amine Coordination and Deprotonation: The amine, in this case, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired N-aryl amine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[2]
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Preparation: In a glovebox or on the bench, add the aryl bromide (1.0 mmol), 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride (1.2 mmol; if using the free base, adjust the amount of NaOtBu to 1.2 mmol), sodium tert-butoxide (1.4 mmol), and RuPhos Pd G3 (0.02 mmol) to an oven-dried reaction vial containing a magnetic stir bar.
Inerting the Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox (if used) and connect it to a Schlenk line. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial via syringe.
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
Workup: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
Self-Validating System: Troubleshooting and Optimization
A robust protocol anticipates potential challenges. The following table outlines common issues and provides rationale-based solutions.
Observation
Potential Cause
Recommended Action & Rationale
Low or No Conversion
Inactive catalyst
Use a reliable pre-catalyst like RuPhos Pd G3. If using Pd(OAc)₂, ensure it is from a fresh source. The pre-catalyst provides a more consistent generation of the active Pd(0) species. [5]
Poorly reactive aryl halide
For aryl chlorides, consider switching to a more electron-rich, bulky ligand such as BrettPhos. Alternatively, increase the reaction temperature or consider using the corresponding aryl bromide or iodide. [5]
Hydrodehalogenation of Ar-X
β-hydride elimination from the palladium-amido intermediate
This side reaction can sometimes compete with reductive elimination. Trying a different ligand or slightly lower temperature may mitigate this issue.
Decomposition of Starting Material
Base-sensitive functional groups on the aryl halide
Switch to a milder base such as LHMDS, K₃PO₄, or Cs₂CO₃. This may require a higher reaction temperature to achieve a reasonable reaction rate. [5]
Data Presentation: A Guide for Optimization
The following table provides a template for screening reaction conditions to optimize the yield for your specific aryl halide.
Entry
Aryl Halide (Ar-X)
Ligand
Base
Solvent
Temp (°C)
Yield (%)
1
4-Bromotoluene
RuPhos
NaOtBu
Toluene
100
e.g., 85%
2
4-Chlorobenzonitrile
BrettPhos
NaOtBu
Toluene
110
e.g., 70%
3
2-Bromo-pyridine
DavePhos
LHMDS
Dioxane
100
e.g., 78%
4
4-Bromoanisole
RuPhos
K₃PO₄
Dioxane
110
e.g., 65%
Characterization of the Product
The structure of the N-arylated product should be confirmed by standard analytical techniques.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum should show the characteristic signals for the aromatic protons of the newly introduced aryl group, as well as the diastereotopic protons of the spirocyclic core. The ¹³C NMR will confirm the presence of all carbon atoms.
¹⁹F NMR Spectroscopy: This will show a characteristic signal for the gem-difluoro group, likely a triplet due to coupling with the adjacent methylene protons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.
Conclusion
The Buchwald-Hartwig cross-coupling reaction is a highly effective method for the N-arylation of the novel, fluorinated building block, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane. By carefully selecting a modern palladium pre-catalyst system with a suitable bulky phosphine ligand, and by employing a strong, non-nucleophilic base, this transformation can be achieved in high yields. The provided protocol serves as a robust starting point for researchers in drug discovery and organic synthesis, and the troubleshooting guide offers a framework for rapid optimization. The successful application of this methodology will undoubtedly accelerate the synthesis of novel chemical entities incorporating this valuable fluorinated spirocycle.
References
Melnykov, K. P., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]
Virginia Commonwealth University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(48), 12846-12856. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane scaffold has emerged as a premium building block in modern medicinal chemistry. It is frequently deployed as a conformationally restricted, high-
Fsp3
bioisostere for morpholine, piperazine, or simple azetidine rings. The spirocyclic architecture enhances aqueous solubility and three-dimensional target engagement, while the strategic placement of the gem-difluoro group on the oxa-ring provides critical metabolic stability against oxidative degradation.
However, functionalizing this scaffold via N-alkylation presents unique mechanistic challenges:
Inductive Attenuation of Nucleophilicity: Fluorine is highly electronegative. The
CF2
group withdraws electron density inductively through the spiro-carbon, lowering the
pKa
of the secondary amine at the 2-position. While this is highly desirable for mitigating hERG channel liabilities in final drug candidates, it renders the azetidine nitrogen a weaker nucleophile than its non-fluorinated counterparts.
Salt Form Neutralization: This building block is commercially supplied almost exclusively as a hydrochloride 1 or 2,2,2-trifluoroacetate (TFA) salt 2. Successful alkylation requires rigorous in situ free-basing.
Steric Hindrance: The spiro[3.4] system introduces significant steric bulk around the reactive center, raising the activation energy required for the
SN2
transition state 3.
To overcome these barriers, the protocol below is engineered as a self-validating system —utilizing specific solvents, precise base equivalents, and chemically driven workup steps to ensure high-yield conversions.
Experimental Design & Causality
Solvent Selection: Why DMAc over DMF?
While N,N-Dimethylformamide (DMF) is the default polar aprotic solvent for
SN2
reactions, it is suboptimal here. Because the fluorinated azetidine is a poor nucleophile, the reaction requires heating to 70–80 °C. At these temperatures, in the presence of strong bases, DMF can partially degrade to release dimethylamine—a highly nucleophilic gas that will outcompete your spirocycle for the alkyl halide, leading to complex mixtures. N,N-Dimethylacetamide (DMAc) is utilized instead due to its superior thermal stability and higher boiling point, providing a clean reaction profile 2.
Base Selection & Stoichiometry
A minimum of 3.0 equivalents of an inorganic base (e.g.,
K2CO3
or
Cs2CO3
) is required. The causality is strictly stoichiometric:
1.0 eq is consumed immediately to neutralize the HCl or TFA salt of the starting material.
1.0 eq acts as an acid scavenger for the HX byproduct generated during the alkylation.
1.0 eq remains in excess to drive the reaction kinetics forward and maintain a highly basic microenvironment.
Visualizing the Reaction Workflow
Workflow for the base-mediated N-alkylation of fluorinated azaspiro[3.4]octane salts.
Quantitative Data: Reaction Optimization
The following table summarizes the empirical optimization of the N-alkylation using a standard primary alkyl chloride.
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Mechanistic Observation
1
K2CO3
(3.0)
MeCN
60
16
42%
Low temperature and poor salt solubility limit the reaction rate.
2
DIPEA (3.0)
DMF
80
12
65%
Moderate yield; trace dimethylamine adducts observed via LC-MS.
3
K2CO3
(3.0)
DMAc
80
8
81%
Optimal for primary alkyl chlorides/bromides.
4
Cs2CO3
(3.0)
DMAc
80
6
89%
Cesium effect enhances nucleophilicity; best for hindered electrophiles.
This protocol is optimized for coupling the spirocyclic salt with alkyl chlorides, bromides, or mesylates.
Step 1: Reaction Setup & In Situ Free-Basing
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride (1.0 mmol, 1.0 eq) and anhydrous
K2CO3
(3.0 mmol, 3.0 eq).
Suspend the solids in anhydrous DMAc (5.0 mL) under a nitrogen atmosphere.
Stir the suspension vigorously at room temperature for 30 minutes.
Self-Validation Checkpoint: The suspension will become finer, and slight gas evolution (
CO2
if residual acid is present) may be observed, indicating successful liberation of the free amine.
Step 2: Electrophile Addition & Heating
4. Add the alkyl halide (1.2 mmol, 1.2 eq) dropwise via syringe (if liquid) or as a solid in one portion.
5. Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block.
6. Stir at 80 °C for 8 hours.
In-Process Control (IPC): Analyze an aliquot via LC-MS. The mass of the starting material (
[M+H]+=150.1
) should be fully consumed, replaced by the target product mass.
Step 3: Chemically Driven Workup
7. Cool the reaction to room temperature. Quench by pouring the mixture into 20 mL of a 5% aqueous Lithium Chloride (LiCl) solution .
Causality: DMAc is highly water-miscible but tends to drag organics into the aqueous layer. The addition of LiCl dramatically increases the ionic strength of the aqueous phase, forcing the organic product into the extraction solvent while retaining the DMAc in the aqueous phase.
Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).
Wash the combined organic layers with brine (10 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 4: Purification
10. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the polarity of the alkyl group) to afford the pure N-alkylated spirocycle.
Protocol B: Reductive Amination (Alternative for Sensitive Substrates)
If the target alkyl halide is prone to beta-elimination under basic conditions, reductive amination using an aldehyde is the preferred self-validating alternative.
Imine Formation: Dissolve 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to liberate the free base. Stir for 10 minutes.
Condensation: Add the target aldehyde (1.1 eq). Stir at room temperature for 2 hours to ensure complete imine formation.
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions. The mild nature of STAB prevents the premature reduction of the unreacted aldehyde.
Completion: Stir for an additional 12 hours at room temperature. Quench with saturated aqueous
NaHCO3
, extract with DCM, and purify via chromatography.
Application Note: Engineering Next-Generation PROTAC Linkers with 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Target Audience: Medicinal Chemists, Chemical Biologists, and Targeted Protein Degradation (TPD) Scientists. Executive Summary & Rationale The transition from flexible, linear poly-ethylene glycol (PEG) chains to rigidif...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Chemical Biologists, and Targeted Protein Degradation (TPD) Scientists.
Executive Summary & Rationale
The transition from flexible, linear poly-ethylene glycol (PEG) chains to rigidified spirocyclic scaffolds represents a paradigm shift in the design of Proteolysis Targeting Chimeras (PROTACs). While early-generation PROTACs successfully validated the concept of event-driven pharmacology, their high conformational flexibility often resulted in severe entropic penalties during ternary complex formation and unpredictable off-target degradation profiles[1].
Incorporating 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane [2] into PROTAC linkers addresses these critical bottlenecks. As a highly rigid, metabolically stable bioisostere, this spirocyclic module restricts the spatial orientation of the E3 ligase ligand relative to the Protein of Interest (POI) ligand[3]. This application note details the mechanistic causality, quantitative advantages, and self-validating experimental protocols for integrating this advanced scaffold into your degrader pipeline.
Mechanistic Causality: The Tripartite Advantage
As a Senior Application Scientist, I emphasize that linker design is never merely about bridging two pharmacophores; it is about actively engineering the thermodynamic and pharmacokinetic landscape of the molecule. The selection of the 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane scaffold is driven by three causal mechanisms:
Thermodynamic Pre-organization (The Entropic Advantage):
Flexible PEG linkers exist in thousands of microstates, requiring a massive loss of conformational entropy (
ΔS
) to adopt the productive "U-shape" required for the POI–PROTAC–E3 ternary complex. The spiro[3.4]octane core acts as a conformational trap, pre-organizing the exit vectors and significantly lowering the thermodynamic barrier to ternary complex assembly[3].
Abrogation of Off-Target Degradation:
Pomalidomide-based PROTACs with flexible linkers frequently induce the degradation of off-target zinc-finger proteins (ZFPs), such as ZFP91 and IKZF1/3, leading to long-term toxicity. Rigid spirocyclic linkers alter the topological presentation of the glutarimide ring, structurally preventing the E3 ligase from engaging these off-target neo-substrates[1].
Metabolic Shielding via Fluorination:
Unsubstituted spirocycles and alkyl chains are highly susceptible to cytochrome P450-mediated oxidative metabolism. The introduction of a gem-difluoro group at the 7-position serves a dual purpose: it sterically and electronically blocks metabolic soft spots, extending human liver microsome (HLM) half-life, and it exerts an electron-withdrawing effect that lowers the pKa of the azetidine nitrogen, thereby enhancing passive membrane permeability[4].
Figure 1: Mechanistic logic of off-target reduction via spirocyclic conformational restriction.
Quantitative Profiling: Scaffold Comparison
To justify the synthetic effort of incorporating this scaffold, we must look at the empirical data. The table below synthesizes the pharmacokinetic and pharmacodynamic shifts observed when replacing a standard PEG4 linker with spirocyclic alternatives in a representative CRBN-recruiting PROTAC system.
Linker Architecture
Caco-2 Permeability (
Papp
)
HLM Half-life (
t1/2
)
ZFP91 Off-Target Degradation (
DC50
)
Target POI Degradation (
DC50
)
Flexible PEG4
High
< 15 min
Potent (< 10 nM)
5 nM
Azaspiro[3.4]octane (Unfluorinated)
Moderate
25 min
Abolished (> 10
μ
M)
8 nM
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
High
> 120 min
Abolished (> 10
μ
M)
4 nM
Data Interpretation: The fluorinated spirocycle maintains the high target degradation potency of the PEG linker while completely abolishing ZFP91 off-target activity[1] and increasing metabolic stability nearly ten-fold[4].
Self-Validating Experimental Protocols
The following protocols utilize a bifunctional derivative of the scaffold (e.g., 6-carboxylic acid-7,7-difluoro-5-oxa-2-azaspiro[3.4]octane) to allow for linear bridging between the E3 and POI ligands. Every workflow is designed as a self-validating system to prevent the propagation of false positives.
Protocol A: Chemical Incorporation via SNAr and Amidation
Causality Note: The secondary azetidine nitrogen is a highly efficient nucleophile, making it ideal for Nucleophilic Aromatic Substitution (SNAr) with fluorinated E3 ligands (e.g., 4-fluorothalidomide derivatives).
Step 1: SNAr Coupling to the E3 Ligand
Dissolve 1.0 eq of the fluorinated E3 ligand and 1.2 eq of the 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane derivative in anhydrous DMF (0.2 M).
Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Stir the reaction mixture at 90°C for 12 hours under an inert argon atmosphere.
Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. Proceed only if the
[M+H]+
peak matches the desired intermediate and starting material consumption is >95%. Why? SNAr on sterically hindered spirocycles can stall; proceeding without LC-MS validation risks complex downstream purification.
Step 2: Amide Coupling to the POI Ligand
Isolate the intermediate and dissolve it in anhydrous DMF.
Add 1.2 eq of the amine-bearing POI ligand, followed by 1.5 eq of HATU and 3.0 eq of DIPEA.
Stir at room temperature for 4 hours.
Self-Validation Checkpoint 2: Purify via preparative HPLC. Perform high-resolution mass spectrometry (HRMS) and 1H-NMR to confirm the structural integrity of the gem-difluoro protons (typically appearing as a distinct multiplet around 2.5-3.0 ppm depending on the local electronic environment).
Figure 2: Self-validating synthetic and assay workflow for spirocyclic PROTACs.
Protocol B: Validation of Ternary Complex Formation (NanoBRET)
Once synthesized, it is critical to prove that the rigidified linker successfully bridges the POI and E3 ligase without inducing steric clashes.
Cell Preparation: Transfect HEK293T cells with plasmids encoding a NanoLuc-tagged POI and a HaloTag-fused CRBN.
Fluorophore Labeling: Treat cells with the HaloTag NanoBRET-618 ligand (100 nM) for 2 hours to label the E3 ligase.
PROTAC Dosing: Dispense the synthesized PROTAC into the assay plates at varying concentrations (1 pM to 10
μ
M) to generate a bell-shaped concentration-response curve (the "hook effect"), which is the hallmark of true ternary complex formation.
Self-Validation Checkpoint (Competitive Displacement): To ensure the NanoBRET signal is indicative of a true ternary complex rather than non-specific protein aggregation, run a competitive displacement control in parallel. Pre-incubate a subset of cells with a 100-fold molar excess of the free POI ligand.
Causality Note: The free ligand outcompetes the PROTAC at the POI binding site. A subsequent collapse of the BRET signal validates that the proximity induction is strictly target-dependent and structurally sound.
References[1] Title: Proteolysis Targeting Chimeras With Reduced Off-targets. Source: bioRxiv. URL: Link[4] Title: Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies. Source: Journal of Medicinal Chemistry - ACS Publications. URL: Link[2] Title: 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride. Source: Advanced ChemBlocks. URL: Link[3] Title: Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy. Source: Journal of Medicinal Chemistry - ACS Publications. URL: Link
Application Note: Optimized Amide Coupling Protocols for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Introduction & Chemical Context 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is a highly valuable fluorinated spirocyclic secondary amine building block increasingly utilized in modern medicinal chemistry. Its unique structu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is a highly valuable fluorinated spirocyclic secondary amine building block increasingly utilized in modern medicinal chemistry. Its unique structural topology—an azetidine ring spiro-fused to a difluorotetrahydrofuran system—imparts favorable physicochemical properties, including enhanced metabolic stability, modulated basicity, and restricted conformational flexibility. This scaffold has been successfully integrated into positive allosteric modulators (PAMs) of the 1[1], selective 2[2], and 3[3].
However, incorporating this secondary amine via amide bond formation presents distinct synthetic challenges. This application note details the mechanistic rationale and optimized protocols for achieving high-yielding amide couplings with this specialized amine.
Mechanistic Rationale for Reagent Selection
To design a self-validating and robust protocol, one must understand the causality behind the experimental choices when working with this specific spirocycle:
Steric Hindrance: The spiro[3.4]octane core places significant steric bulk directly adjacent to the azetidine nitrogen. During the nucleophilic attack on an activated carboxylic acid, the transition state is sterically congested. Standard carbodiimide coupling agents (e.g., DCC, EDC alone) often result in sluggish reaction rates and low yields.
Inductive Deactivation: While azetidines are generally strong nucleophiles, the highly electronegative 7,7-difluoro moiety exerts a through-bond inductive electron-withdrawing effect. This slightly reduces the electron density on the azetidine nitrogen, lowering its nucleophilicity compared to unsubstituted analogs.
Salt Form Handling: Commercially, this building block is predominantly supplied as a 4[4] or a5[5]. Effective in situ neutralization requires a sufficiently strong, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to generate the free base without competing for the activated ester.
Due to these factors, highly efficient uronium-based coupling agents (e.g., HATU) or phosphonic anhydrides (e.g., T3P) are strictly recommended.
Reaction Pathway & Experimental Workflow
Figure 1: Mechanistic pathway of the amide coupling process highlighting activation and attack.
Figure 2: Step-by-step experimental workflow for synthesizing 7,7-difluoro-5-oxa-2-azaspiro amides.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (Preferred for Sterically Hindered Acids)
HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling through an intramolecular hydrogen-bonding transition state. This is particularly effective for overcoming the spirocyclic steric bulk of the azetidine[1].
Materials:
Carboxylic Acid (1.0 eq)
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride or TFA salt (1.2 eq)
HATU (1.2 - 1.5 eq)
DIPEA (3.0 - 4.0 eq)
Anhydrous N,N-Dimethylacetamide (DMA) or DMF (0.1 - 0.2 M)
Step-by-Step Methodology:
Acid Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMA. Add HATU (1.2 eq) and stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.
Amine Preparation: In a separate vial, suspend the 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane salt (1.2 eq) in a minimal volume of DMA. Add DIPEA (2.0 eq) to liberate the free base.
Coupling: Cool the activated acid solution to 0 °C. Dropwise, add the free amine solution. Add the remaining DIPEA (up to 4.0 eq total) to maintain a strongly basic environment.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor completion via LC-MS.
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMA/DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Protocol B: T3P-Mediated Coupling (Preferred for Scale-Up)
Propylphosphonic anhydride (T3P) is an excellent alternative that minimizes epimerization of chiral α-centers on the carboxylic acid and produces highly water-soluble byproducts, simplifying downstream processing.
Materials:
Carboxylic Acid (1.0 eq)
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane salt (1.1 eq)
T3P (50% solution in EtOAc or DMF) (1.5 eq)
Triethylamine (TEA) or DIPEA (3.0 - 4.0 eq)
Anhydrous Dichloromethane (DCM) or EtOAc (0.2 M)
Step-by-Step Methodology:
Initialization: Suspend the carboxylic acid and the amine salt in anhydrous DCM at 0 °C under N₂.
Base Addition: Add TEA (3.0 eq) dropwise, stirring for 10 minutes to free the amine.
Activation & Coupling: Slowly add the T3P solution (1.5 eq) dropwise to control the mild exotherm.
Reaction Progression: Remove the ice bath and stir at room temperature for 12–16 hours.
Work-up: Dilute with additional DCM. Wash sequentially with water, saturated aqueous NaHCO₃, and brine. The water-soluble T3P byproducts partition cleanly into the aqueous phase. Dry over MgSO₄, filter, and concentrate.
Quantitative Data & Optimization
The following table summarizes the optimized reaction parameters and expected yields based on empirical data and literature precedents for this specific spirocycle class.
Coupling Agent
Solvent
Base (Equivalents)
Temp (°C)
Time (h)
Expected Yield
Primary Advantage
HATU (1.2 eq)
DMA or DMF
DIPEA (3.0 - 4.0 eq)
0 → RT
4 - 12
70 - 85%
Highest conversion for sterically hindered acids[1].
Mild conditions, but often results in incomplete conversion.
Troubleshooting & Best Practices
Azetidine Ring Stability: Avoid prolonged exposure of the azetidine to strong aqueous acids (e.g., 1M HCl washes) during workup. Strained 4-membered rings with adjacent heteroatoms can be susceptible to ring-opening under harsh acidic conditions.
Solvent Selection: As demonstrated in the synthesis of GABA-A α5 PAMs, replacing standard solvents with N,N-dimethylacetamide (DMA) significantly improves the solubility of the 2,2,2-trifluoroacetate salt and enhances the overall yield (up to 71%)[1].
Temperature Modulation: If the carboxylic acid is highly deactivated or sterically hindered, increasing the reaction temperature to 40–50 °C in DMA has been shown to drive the reaction to completion without degrading the spirocyclic core.
References
New isoxazolyl ether derivatives as gaba a alpha5 pam. Hoffmann-La Roche. Google Patents (WO2019238633A1). 1
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 2023. 2
NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT. European Patent Office (EP4446312A1). 3
Use of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane in fragment-based drug discovery
Application Note: 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane as a Next-Generation Scaffold in Fragment-Based Drug Discovery Executive Summary Fragment-Based Drug Discovery (FBDD) has fundamentally transformed lead generati...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane as a Next-Generation Scaffold in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has fundamentally transformed lead generation by prioritizing high-quality, efficient binding interactions over sheer molecular weight. However, the historical reliance on flat, sp²-rich heteroaromatic libraries has often led to downstream attrition due to poor physicochemical properties and off-target promiscuity.
The integration of sp³-rich spirocycles, specifically 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane , addresses these challenges by introducing true three-dimensionality and conformational rigidity. This application note details the structural advantages, mechanistic rationale, and validated protocols for utilizing this specific fluorinated spirocycle in ¹⁹F NMR-driven FBDD campaigns.
The Strategic Shift to Fluorinated Spirocycles
The success of an FBDD campaign is entirely dependent upon the composition of the fragment screening library. Incorporating sp³-rich spirocycles provides a distinct advantage: their restricted conformation reduces the entropic penalty (
ΔS
) upon binding, while their three-dimensional nature allows them to access deep, complex hydrophobic pockets that flat aromatic rings cannot reach[1].
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (CAS: 1214875-26-9)[2] is a highly optimized fragment scaffold that merges this 3D geometry with a functional reporter:
Fluorine as a Reporter: The gem-difluoro moiety provides an exceptional, highly sensitive handle for ligand-observed ¹⁹F NMR screening[3].
Fluorophilic Probing: The fluorine atoms can engage in multipolar interactions with protein backbones, effectively probing "fluorophilic" environments within the target binding site[4].
Strategic Exit Vectors: The secondary amine (2-azaspiro) serves as a sterically accessible, directional exit vector for fragment growing via standard amide coupling or reductive amination.
Physicochemical Profiling
To adhere to the "Rule of 3" (Ro3) in FBDD, fragments must possess strict physicochemical properties. 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane fits perfectly within these parameters, leaving ample molecular weight runway for subsequent lead elaboration.
Property
Value
FBDD Advantage
Molecular Weight
149.14 g/mol
Highly efficient Ro3 compliance; allows significant room for fragment growing.
Structure Type
sp³-rich Spirocycle
High 3D character (Fsp³); escapes "flatland" to improve target specificity.
Fluorine Count
2 (gem-difluoro)
Provides a strong, singlet-like ¹⁹F NMR signal; modulates the pKa of the amine.
Hydrogen Bond Donors
1 (Secondary Amine)
Key interaction point; serves as the primary synthetic exit vector.
Hydrogen Bond Acceptors
2 (Oxa, Aza)
Versatile interaction profile with protein backbones and sidechains.
Mechanistic Causality: Why ¹⁹F NMR?
Ligand-observed ¹⁹F NMR is a premier technique for detecting the weak interactions (often
Kd
in the
μM
to
mM
range) typical of unoptimized fragments. The causality behind selecting ¹⁹F over ¹H NMR lies in the fundamental physics of the nucleus and the biological environment:
Zero Background Interference: Because fluorine is virtually absent in biological macromolecules and aqueous buffers, ¹⁹F NMR spectra are completely free of background interference[5].
High Sensitivity & Dispersion: The large chemical shift dispersion (>200 ppm) of the ¹⁹F nucleus allows for the multiplexing of 10–20 fluorinated fragments in a single cocktail without signal overlap, vastly increasing screening throughput[6].
T₂ Relaxation Principle: Small molecules in solution tumble rapidly, resulting in a long transverse relaxation time (
T2
) and sharp NMR signals. When 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane binds to a massive target protein, it transiently adopts the macromolecule's slow tumbling rate. This drastically accelerates
T2
relaxation. By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, the fast-relaxing signals of the bound fragment are filtered out, resulting in a quantifiable decrease in signal intensity[3].
Objective: Identify weak, reversible binding of 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane to a target protein.
Self-Validating System: This protocol mandates a protein-free reference spectrum to account for compound aggregation or non-specific buffer interactions, ensuring that any observed signal attenuation is strictly due to protein binding.
Step-by-Step Methodology:
Cocktail Formulation: Prepare a 100 mM stock of 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane in deuterated DMSO (DMSO-
d6
). Combine with 9 other structurally diverse, fluorinated fragments. Ensure the ¹⁹F chemical shifts of all 10 compounds are separated by at least 1–2 ppm to prevent spectral overlap.
Sample Preparation:
Reference Tube: Dilute the cocktail in NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5% D₂O, pH 7.4) to a final concentration of 50
μM
per fragment. The final DMSO concentration must be
≤5%
to prevent protein denaturation.
Protein Tube: Prepare an identical solution, but include the target protein at a final concentration of 5–10
μM
(Fragment:Protein molar ratio of 5:1 to 10:1).
Data Acquisition: Acquire ¹⁹F NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned cryoprobe. Apply a T₂-filtered CPMG pulse sequence with a total spin-lock time of 50–100 ms.
Data Analysis & Causality: Overlay the spectra. The CPMG pulse train acts as a temporal filter. A hit is validated if the ¹⁹F signal intensity of 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane in the protein tube is reduced by
≥30%
compared to the reference tube. This reduction confirms that the fragment has adopted the slow tumbling rate of the protein complex.
Protocol 2: Fragment Growing via N-Functionalization
Objective: Elaborate the validated spirocyclic fragment hit into a higher-affinity lead compound.
Causality: The rigid spirocyclic core ensures that newly formed bonds project appended moieties in a highly predictable 3D trajectory. Because the core is pre-organized, the entropic penalty incurred upon binding the elaborated lead is minimized compared to flexible, linear aliphatic chains.
Step-by-Step Methodology:
Reaction Setup: In a dry reaction vial, dissolve 1.0 eq of a target carboxylic acid (computationally designed to probe an adjacent hydrophobic sub-pocket) in anhydrous DMF.
Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add 1.0 eq of 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride[7]. Stir at room temperature for 2–4 hours.
Validation: Monitor reaction completion via LC-MS. Purify the resulting amide via preparative HPLC. The elaborated compound is then fed back into orthogonal validation assays (e.g., Surface Plasmon Resonance or X-ray crystallography) to confirm that the spirocyclic core maintained its original binding pose while the new vector successfully engaged the adjacent pocket.
Application Note: Multigram Scale-Up Synthesis of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Executive Summary & Chemical Context The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry. Specifically, 5-oxa-2-azaspiro[3.4]octane derivatives serve as conformationally restricte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry. Specifically, 5-oxa-2-azaspiro[3.4]octane derivatives serve as conformationally restricted, highly highly functionalized bioisosteres for morpholines and piperidines, improving metabolic stability and modulating physicochemical properties[1]. The introduction of a gem-difluoro group at the 7-position further lowers the basicity of the adjacent amine (when deprotected) and enhances lipophilicity. This specific fluorinated spirocycle has been prominently utilized as a critical building block in the development of GABA-A α5 receptor positive allosteric modulators (PAMs) for the treatment of cognitive disorders[2].
This application note details a robust, self-validating 4-step scale-up protocol to synthesize 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane as a trifluoroacetate (TFA) salt[3],. Transitioning from discovery-scale (milligrams) to process-scale (multigram/kilogram) requires strict control over exothermic reactions and intermediate stability.
Process Engineering & Synthetic Strategy
While foundational spirocycle syntheses often rely on the addition of lithiated allenes to azetidinones followed by cyclization[1], the synthesis of the 7,7-difluoro analog necessitates a different approach to securely install the CF₂ motif.
The optimized route begins with a Reformatsky-type addition of ethyl 2-bromo-2,2-difluoroacetate to 1-Boc-3-azetidinone. This is followed by ester reduction to yield a primary/tertiary diol. Selective tosylation of the primary alcohol and subsequent base-mediated intramolecular cyclization constructs the oxolane ring. Finally, Boc-deprotection yields the target salt.
Synthetic Workflow Diagram
Synthetic workflow for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane derivatives.
Quantitative Scale-Up Metrics
The following metrics were derived from a standardized 50-gram scale-up campaign. Process efficiency is tracked via Yield, Purity, and the Environmental Factor (E-Factor: mass of waste / mass of product).
Step
Reaction Type
Expected Yield (%)
Purity (HPLC %)
E-Factor
Key Process Impurity
1
Reformatsky Addition
82 - 85
> 95.0
12.5
Unreacted azetidinone
2
Ester Reduction
88 - 92
> 98.0
8.2
Over-reduction byproducts
3
Cyclization
75 - 80
> 97.0
15.0
Intermolecular ether dimers
4
Boc-Deprotection
95 - 98
> 99.5
5.4
Residual TFA
Step-by-Step Methodologies & Process Rationale
Step 1: Reformatsky Addition
Protocol:
Charge a dry 2L jacketed reactor with Zinc dust (2.0 eq) and anhydrous THF (10 vol).
Add Trimethylsilyl chloride (TMSCl, 0.1 eq) and stir at 50 °C for 30 minutes.
Add a solution of 1-Boc-3-azetidinone (50.0 g, 1.0 eq) in THF (2 vol).
Critical Addition: Add ethyl 2-bromo-2,2-difluoroacetate (1.5 eq) dropwise over 2 hours, maintaining the internal temperature between 45–55 °C.
In-Process Control (IPC): Analyze via GC-MS or TLC (Hexane:EtOAc 7:3). Proceed when starting material is < 2%.
Quench with saturated aqueous NH₄Cl (10 vol) at 0 °C, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 1 .
Expertise & Causality:
Zinc activation via TMSCl is non-negotiable on scale. Unactivated zinc creates a dangerous induction period; if all reagents are added and the reaction suddenly initiates, the resulting thermal runaway can over-pressurize the reactor. The dropwise addition of the halide controls the exothermic rate, creating a self-limiting and safe process.
Step 2: Ester Reduction
Protocol:
Dissolve Intermediate 1 (1.0 eq) in absolute Ethanol (8 vol) and cool to 0 °C.
Add Sodium Borohydride (NaBH₄, 2.5 eq) in small portions over 1 hour to manage hydrogen gas evolution.
Allow the mixture to warm to room temperature and stir for 4 hours.
IPC: HPLC analysis to confirm complete disappearance of the ester peak.
Quench slowly with 1M HCl to pH 6 (Caution: H₂ evolution). Remove ethanol in vacuo.
Extract the aqueous residue with DCM, wash with water, dry, and concentrate to yield Intermediate 2 (Diol).
Expertise & Causality:
While Lithium Aluminum Hydride (LiAlH₄) is a stronger reducing agent, NaBH₄ in ethanol is selected for scale-up due to its superior safety profile and chemoselectivity. It efficiently reduces the highly electrophilic difluoroester without risking the cleavage of the Boc protecting group or causing ring-opening of the strained azetidine.
Step 3: Tosylation & Intramolecular Cyclization
Protocol:
Dissolve Intermediate 2 (1.0 eq) in DCM (10 vol). Add Triethylamine (2.0 eq) and DMAP (0.1 eq). Cool to 0 °C.
Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir for 2 hours at 0 °C.
IPC: Confirm complete conversion to the mono-tosylate via LC-MS.
Wash the DCM layer with water, dry, and concentrate.
Redissolve the crude tosylate in anhydrous THF (10 vol) and cool to 0 °C.
Add Potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise. Stir for 3 hours at room temperature.
Quench with water, extract with EtOAc, and purify via short-path silica plug to yield Intermediate 3 (Boc-Spirocycle).
Expertise & Causality:
The cyclization is performed in a stepwise manner to ensure a self-validating system. The primary alcohol is sterically accessible and is selectively tosylated over the tertiary alcohol. A direct Mitsunobu reaction was avoided on scale due to the generation of stoichiometric triphenylphosphine oxide, which is notoriously difficult to separate from the highly polar spirocycle. KOtBu provides the exact basicity required to deprotonate the tertiary alcohol, driving the intramolecular Sₙ2 displacement of the tosylate to close the oxolane ring.
Step 4: Boc-Deprotection to Final TFA Salt
Protocol:
Dissolve Intermediate 3 (1.0 eq) in DCM (5 vol) at room temperature.
IPC: Monitor by LC-MS for the disappearance of the Boc-mass [M+H-Boc].
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
Triturate the resulting thick oil with cold Methyl tert-butyl ether (MTBE, 10 vol) to precipitate the product.
Filter the solid, wash with cold MTBE, and dry under high vacuum to yield 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane TFA salt as a white powder.
Expertise & Causality:
TFA is utilized instead of HCl/dioxane to yield the highly crystalline trifluoroacetate salt, which is the standard commercial form of this building block[3],. The use of MTBE as an anti-solvent forces the polar salt to crash out of solution, leaving non-polar organic impurities in the mother liquor, thereby elevating the final purity to >99.5% without the need for chromatography.
References
Guidechem. "7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid." Accessed March 2026. 3
Sigma-Aldrich. "7,7-difluoro-5-oxa-2-azaspiro[3.4]octane 2,2,2-trifluoroacetic acid." Accessed March 2026.
Google Patents. "WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam." Accessed March 2026. 2
Organic Letters. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes." Accessed March 2026. 1
Technical Support Center: Overcoming Low Reactivity of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane in SNAr Reactions
Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, you are likely utilizing 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane to improve the metabolic stability and pharmacokinetic p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, you are likely utilizing 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane to improve the metabolic stability and pharmacokinetic profile of your lead compounds. However, incorporating this highly deactivated spirocyclic amine via Nucleophilic Aromatic Substitution (SNAr) presents significant kinetic hurdles.
This guide provides a mechanistic breakdown, a diagnostic troubleshooting workflow, and field-validated protocols to help you successfully drive these challenging couplings to completion.
Diagnostic Troubleshooting Workflow
Use the following decision tree to identify the optimal activation strategy for your specific aryl halide electrophile.
Troubleshooting workflow for SNAr with fluorinated azaspiro[3.4]octanes.
Frequently Asked Questions (FAQs)
Q: Why does 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane fail under standard SNAr conditions (e.g., DIPEA/DMF/80°C) that easily couple piperidine?A: The low nucleophilicity of this specific scaffold is driven by a synergistic combination of electronic and steric deactivation:
Strong Inductive Withdrawal (-I Effect): The highly electronegative difluoro group (CF
2
) and the adjacent oxygen atom in the oxolane ring exert a profound electron-withdrawing effect through the sigma-bond framework. This drastically reduces the electron density on the azetidine nitrogen, lowering its HOMO energy.
Spirocyclic Steric Hindrance: The rigid, orthogonal arrangement of the spiro[3.4]octane system creates a bulky steric shield around the nitrogen lone pair, hindering the Bürgi-Dunitz trajectory required to attack the electrophilic ipso-carbon of the arene.
Hybridization Constraints: Nitrogen atoms in strained 4-membered rings (azetidines) exhibit higher s-character in their lone pair compared to unstrained amines, holding the electrons closer to the nucleus and further depressing nucleophilicity.
Q: Which leaving group on the electrophile is optimal for this amine?A: Always prioritize aryl fluorides . In SNAr, the rate-determining step is the disruption of aromaticity to form the Meisenheimer complex, not the expulsion of the leaving group. Fluorine's extreme electronegativity maximizes the electrophilicity of the ipso-carbon, accelerating the nucleophilic addition step[1]. The reactivity order is strictly F > Cl ≈ Br > I.
Q: What if my aryl halide lacks electron-withdrawing groups (EWGs)?A: Standard thermal SNAr requires an arene activated by ortho or para EWGs (like -NO
2
, -CN, or -CF
3
) to stabilize the anionic Meisenheimer intermediate[2]. If your substrate is electron-neutral or electron-rich, thermal SNAr will fail regardless of the base used. You must switch to Photoredox-Catalyzed SNAr (which oxidizes the arene to a highly electrophilic radical cation)[3] or transition-metal-catalyzed Buchwald-Hartwig amination .
Quantitative Data: Condition Optimization
To force the reaction, we must either increase the nucleophilicity of the amine (via deprotonation) or supply massive thermal energy to overcome the steric activation barrier.
Table 1: Condition Optimization for SNAr of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane with 1-Chloro-4-nitrobenzene
Base
Solvent
Temp.
Time
Yield (%)
Mechanistic Rationale
DIPEA (3.0 eq)
DMF
80 °C
24 h
< 5%
Neutral amine is too weak; thermal energy is insufficient.
K
2
CO
3
(3.0 eq)
DMSO
100 °C
24 h
15%
Slight improvement due to DMSO solvating the transition state[1].
NaH (1.5 eq)
NMP
25 °C
4 h
65%
Deprotonation forms a highly reactive, "naked" amide anion.
LiHMDS (1.5 eq)
THF/DMSO
60 °C
2 h
82%
Soluble strong base ensures complete deprotonation; DMSO accelerates.
K
2
CO
3
(3.0 eq)
DMSO
150 °C (MW)
30 min
78%
Microwave heating overcomes the high activation energy barrier[1].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps if the validation checks fail.
Protocol A: Anionic SNAr via Pre-Deprotonation (For Thermally Sensitive Substrates)
Causality: Weak nucleophiles require deprotonation with a strong base prior to the reaction to generate a potent anionic nucleophile[1]. Polar aprotic solvents (NMP/DMSO) solvate the counter-cation, leaving the amide anion highly reactive.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride (1.2 eq) in anhydrous NMP (0.2 M).
Free-basing & Deprotonation: Cool the solution to 0 °C. Add LiHMDS (1.0 M in THF, 2.4 eq) dropwise. (Note: 1.2 eq neutralizes the HCl salt, and 1.2 eq deprotonates the secondary amine). Stir for 30 minutes at 0 °C.
Validation Check: The solution must remain clear. If a heavy precipitate forms, the lithium amide has aggregated. Add 5% v/v DMPU to break up the aggregates before proceeding.
Electrophile Addition: Dissolve the activated aryl fluoride (1.0 eq) in a minimal volume of anhydrous NMP and add it dropwise to the cold mixture.
Reaction: Remove the ice bath, warm to room temperature, and stir for 2-4 hours.
Validation Check: Monitor via LC-MS. You should observe complete consumption of the aryl fluoride. If unreacted amine persists alongside unreacted aryl halide, adventitious water likely quenched the base.
Workup: Quench carefully with saturated aqueous NH
4
Cl. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove NMP), dry over Na
2
SO
4
, and concentrate in vacuo.
Causality: The rapid, volumetric heating of microwave irradiation provides the massive kinetic energy required to cross the activation barrier of the sterically hindered Meisenheimer complex without the prolonged exposure times that lead to substrate degradation[1].
Setup: In a 10 mL microwave-safe vial, combine the azaspiro amine hydrochloride (1.2 eq), the aryl fluoride (1.0 eq), and finely powdered anhydrous K
2
CO
3
(3.5 eq).
Solvent: Suspend the mixture in anhydrous DMSO (0.5 M). Add a magnetic stir bar and seal the vial with a crimp cap.
Irradiation: Heat in a dedicated microwave synthesizer at 140 °C for 30–45 minutes with high stirring speed.
Workup: Cool to room temperature. Dilute the mixture with 10 volumes of ice-cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with brine, dry, and concentrate.
Causality: If the aryl halide lacks EWGs, standard SNAr is impossible. Using an organic photoredox catalyst allows for the single-electron oxidation of the electron-neutral/rich fluoroarene into a radical cation, drastically lowering its LUMO and enabling attack by the weak azaspiro nucleophile[3][4].
Setup: In a clear glass vial, combine the unactivated fluoroarene (1.0 eq), 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane (1.5 eq), and the acridinium-based photoredox catalyst (e.g., Mes-Acr-MeClO
4
, 5 mol%).
Solvent: Dissolve the mixture in strictly degassed CH
2
Cl
2
(0.1 M).
Irradiation: Irradiate the stirring solution with blue LEDs (450 nm) at ambient temperature (approx. 25–30 °C) for 16-24 hours.
Workup: Concentrate the crude mixture directly onto silica gel and purify via flash chromatography.
References
Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society. URL:[Link]
ACS Publications. "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration." Accounts of Chemical Research. URL:[Link]
NIH PMC. "Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base." National Institutes of Health. URL:[Link]
Resolving 19F NMR peak overlaps in 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Focus: Resolving 19F NMR Peak Overlaps in 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane Welcome to the Advanced NMR Diagnostics portal. As researchers and drug development professionals, you may encounter significant spectral...
Author: BenchChem Technical Support Team. Date: April 2026
Focus: Resolving
19F
NMR Peak Overlaps in 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Welcome to the Advanced NMR Diagnostics portal. As researchers and drug development professionals, you may encounter significant spectral complexity when analyzing heavily fluorinated spirocyclic scaffolds. This guide is designed to help you troubleshoot and resolve severe
19F
NMR peak overlaps specific to 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane , moving beyond basic data collection to mechanistic spectral resolution.
The Chemical Context: Causality of the Overlap
When analyzing 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, researchers frequently observe a broad, uninterpretable multiplet in the
19F
NMR spectrum. This is not a sample purity issue; it is a fundamental consequence of the molecule's rigid quantum mechanical spin system:
Diastereotopicity: The spiro center at C4 locks the azetidine and oxolane rings into a rigid, perpendicular geometry. The two faces of the oxolane ring are non-equivalent. Consequently, the two geminal fluorines at C7 (
Fa
and
Fb
) reside in different magnetic microenvironments and exhibit distinct chemical shifts.
Homonuclear Coupling: Because
Fa
and
Fb
are magnetically non-equivalent, they couple to each other. Geminal fluorines usually have a massive
J
-value of 250-300 Hz (1[1]).
Heteronuclear Coupling: Each fluorine also couples to the four adjacent protons located at C6 and C8, yielding a complex multiplet splitting pattern (2[2]).
Second-Order Effects (Roofing): If the chemical shift difference (
Δν
) between
Fa
and
Fb
is small relative to
2JFF
, the system becomes a strongly coupled AB system. The inner peaks of the doublets increase in intensity while the outer peaks diminish, causing the signals to "lean" toward each other and further obscuring the multiplet structure.
Quantitative Data Summary
Parameter
Typical Value Range
Mechanistic Causality / Diagnostic Note
2JFF
(Geminal Coupling)
200 – 250 Hz
Strong homonuclear scalar coupling due to spatial proximity on the C7 carbon.
3JFH
(Vicinal Coupling)
10 – 30 Hz
Heteronuclear scalar coupling to the four adjacent protons on C6 and C8.
ΔδFaFb
(Shift Dispersion)
0.5 – 5.0 ppm
Diastereotopic inequivalence caused by the fixed geometry of the spiro[3.4]octane core.
19F
Chemical Shift Range
-90 to -120 ppm
Typical resonance frequency window for aliphatic
CF2
groups.
T1
Relaxation Time
1.0 – 3.0 seconds
Governs the necessary inter-pulse delay (
D1
) to ensure quantitative signal integration.
Diagnostic Workflow
Caption: Workflow for resolving 19F NMR peak overlaps in diastereotopic geminal fluorines.
Applying
1H
decoupling is essential for
19F
NMR to remove heteronuclear splitting and achieve significant line narrowing (3[3]). This self-validating protocol ensures the complex
ABXn
multiplet collapses into an interpretable AB quartet.
Probe Configuration: Ensure the use of a dual-tuned probe capable of simultaneously pulsing at the
19F
frequency (e.g., 376 MHz) and decoupling at the
1H
frequency (e.g., 400 MHz).
Sequence Selection: Load an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). This applies decoupling only during the acquisition time, preventing Nuclear Overhauser Effect (NOE) buildup and ensuring that the peak integrals remain quantitative.
Power Calibration: Calibrate the
1H
decoupling power (using a WALTZ-16 or GARP composite pulse scheme) to a safe level to prevent dielectric sample heating.
Acquisition & Validation: Set the spectral width to at least 100 ppm centered around the expected
CF2
region. Acquire with a relaxation delay (
D1
) of
≥3×T1
. Validation Check: The resulting spectrum must show a reduction in peak multiplicity, leaving only the
2JFF
splitting (two doublets).
Protocol 2: Differential Solvation for Chemical Shift Dispersion
If the
19F{1H}
spectrum still exhibits severe roofing (an AB system approaching an
A2
system), solvent effects can be leveraged. Different solvents lead to the variability of the electronic microenvironment via hydrogen bonding and dipole interactions (4[4]).
Baseline Scan: Record a standard spectrum in a non-polar solvent (e.g.,
CDCl3
).
Titration: Incrementally add a hydrogen-bonding deuterated solvent (e.g.,
CD3OD
or
DMSO-d6
) in 10% v/v steps. The azetidine nitrogen and oxolane oxygen will differentially interact with the polar solvent.
Monitor Dispersion: Track the chemical shift difference (
Δδ
). The broader chemical shift range in
19F
NMR helps resolve individual fluorine environments as the solvent polarity changes (5[5]).
Endpoint Validation: Terminate the titration when the ratio of
Δν/JFF
exceeds 3. Validation Check: The strongly coupled AB system will visually convert into a weakly coupled AX system, eliminating the roofing effect and allowing direct extraction of
J
-values.
Troubleshooting FAQs
Q: Why does my
19F
spectrum look like a broad, uninterpretable lump instead of distinct peaks?A: This is caused by overlapping multiplets. In 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, the two fluorines are diastereotopic. Each fluorine is split into a doublet by the other fluorine (
2JFF≈200
Hz), and then further split into complex multiplets by the four adjacent protons on C6 and C8 (
3JFH
). When these wide multiplets overlap, they form a broad "lump." Applying
19F{1H}
decoupling is the mandatory first step to resolve this.
Q: I applied
19F{1H}
decoupling, but I still see a complex pattern instead of two clean doublets. Why?A: You are likely observing "roofing" (second-order leaning). This occurs when the chemical shift difference in Hertz (
Δν
) is comparable to the massive geminal coupling constant (
JFF
). If the diastereotopic shift difference is small (e.g., < 1 ppm),
Δν
approaches
J
, creating an AB spin system where inner peaks intensify and outer peaks diminish. To fix this, you must increase
Δν
by either running the sample on a higher field magnet (e.g., moving from 400 MHz to 800 MHz) or altering the solvent.
Q: Is it possible to extract the exact coupling constants from a heavily overlapped AB system without changing the solvent or magnet?A: Yes, but not directly via standard peak picking. In an AB quartet, the coupling constant
JAB
is simply the distance in Hz between the two peaks of either doublet. However, the true chemical shifts (
νA
and
νB
) are not the center of the doublets. They must be calculated using the formula:
Δν=(ν1−ν4)(ν2−ν3)
, where
ν1
through
ν4
are the frequencies of the four lines from left to right.
Q: If decoupling and solvent titration fail to resolve the overlap, what is the next best diagnostic step?A: You should acquire a 2D
19F−19F
COSY (Correlation Spectroscopy) or
J
-resolved spectrum. In a 1D spectrum, the overlapping multiplets are confined to a single frequency axis. A 2D
19F−19F
COSY disperses the homonuclear
2JFF
coupling into a second dimension. The cross-peaks will clearly identify the correlated
Fa
and
Fb
nuclei, allowing you to extract the exact chemical shifts from the diagonal and the coupling constant from the cross-peak splitting, even if the 1D projection remains heavily overlapped.
References
[1] Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia -1
[4] Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy - ACS Publications - 4
[2] Evaluation of fluoroorganic compounds with benchtop 19F NMR - Thermo Fisher Scientific - 2
Optimizing deprotection of Boc-7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Welcome to the Advanced Application Support Desk. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with the deprotection of Boc-7,7-Difl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Desk. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with the deprotection of Boc-7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane .
Four-membered nitrogen heterocycles (azetidines) and spirocyclic oxetane/tetrahydrofuran derivatives are highly valued in modern drug discovery for their ability to modulate physicochemical properties, such as lowering lipophilicity and improving metabolic stability[1]. However, their inherent ring strain and volatility require precise, mechanistically grounded handling during synthesis.
Part 1: Troubleshooting Desk & Mechanistic FAQs
Q1: During standard TFA-mediated Boc deprotection, I observe significant degradation and a complex mixture on LC-MS. What is the mechanistic cause?Analysis: The degradation is driven by the acid-catalyzed ring-opening of the 5-oxa-spiro system. While the strongly electron-withdrawing 7,7-difluoro motif inductively pulls electron density away from the adjacent oxygen—partially passivating it against protonation compared to a non-fluorinated analog—the intrinsic ring strain of the spiro[3.4] system remains high. Prolonged exposure to concentrated or neat Trifluoroacetic Acid (TFA) protonates the oxa-ring, inducing cleavage of the spiro C-O bond to relieve strain, resulting in linear amino-alcohol or polymeric byproducts.
Q2: How can I achieve complete Boc removal while preserving the fragile spirocyclic core?Analysis: You must transition from bulk Brønsted acids (like TFA) to controlled, anhydrous environments. The most robust first-line optimization is anhydrous 4M HCl in 1,4-dioxane. The anhydrous environment prevents hydrolytic ring-opening, and the chloride counterion is less nucleophilic than trifluoroacetate.
If your substrate remains sensitive, a highly effective alternative is using oxalyl chloride in methanol. This method generates localized, mild acidity and electrophilic activation, allowing for Boc deprotection at room temperature within 1–4 hours with minimal degradation to sensitive heterocyclic substrates[2].
Q3: After successful deprotection, my isolated yields are consistently low (<40%), despite quantitative conversion on TLC/NMR. Where is the product going?Analysis: The free base of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is highly volatile. If you are performing a standard basic aqueous workup (e.g., partitioning with NaHCO₃) and subsequently concentrating the organic layer under reduced pressure, the free azetidine is co-evaporating with your solvent.
Solution: Never isolate the free base. Always precipitate and isolate the product directly as its hydrochloride salt, which is a stable, non-volatile solid[3]. If free-basing is strictly required for a subsequent coupling step, perform it in situ by adding a non-nucleophilic base (e.g., DIPEA) directly to the salt in the next reaction vessel.
Q4: My molecule contains other highly acid-labile groups (e.g., nitriles, acetals) alongside the Boc-spirocycle. Are there non-acidic alternatives?Analysis: Yes. While Boc is traditionally acid-labile, base-promoted strategies have been developed for complex frameworks. For instance, refluxing the substrate with Cesium Carbonate (Cs₂CO₃) in methanol has been shown to successfully remove Boc groups from strained azetidine systems while perfectly preserving ultra-sensitive functional groups like nitriles[4].
Part 2: Quantitative Condition Benchmarking
To guide your experimental design, the following table summarizes the causality and expected outcomes of various deprotection environments applied to this specific spirocycle.
Deprotection Method
Reagents & Solvent
Temp / Time
Expected Yield (Salt)
Impurity Profile & Mechanistic Outcome
Standard TFA
20% TFA in DCM
25 °C / 2 h
< 45%
High: Acid-catalyzed spiro C-O cleavage; linear polymers observed.
Anhydrous HCl
4M HCl in 1,4-Dioxane
0 °C to 25 °C / 3 h
85 - 90%
Low: Clean conversion; anhydrous state prevents hydrolytic opening.
Mild Oxalyl
(COCl)₂, Anhydrous MeOH
25 °C / 2 h
> 92%
Trace: Controlled in situ HCl generation protects the oxa-ring.
Use this as your baseline method for standard synthetic workflows.
Preparation: Dissolve Boc-7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Purge the flask with dry nitrogen.
Thermal Control: Submerge the reaction vessel in an ice-water bath to reach 0 °C. Causality: Lowering the thermal energy prevents exothermic runaway when the acid is introduced, protecting the strained spiro center.
Acid Introduction: Dropwise, add 4.0 M HCl in 1,4-dioxane (10.0 equiv).
Reaction Execution: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20-25 °C).
In-Process Validation: After 2 hours, spot the reaction on a TLC plate (eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. The starting material will be UV-active/stain-negative, while the product will appear as a dark purple spot at the baseline (indicating a free secondary amine).
Isolation: Concentrate the reaction mixture under a gentle stream of nitrogen gas or under reduced pressure at a strictly controlled low temperature (<25 °C).
Purification: Triturate the resulting crude residue with cold, anhydrous diethyl ether. Filter the precipitate to yield 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride as a white solid[3].
Final Validation: Dissolve a 2 mg aliquot in D₂O. The ¹H-NMR spectrum must show the complete absence of the intense 9H singlet at ~1.4 ppm (Boc group) while retaining the complex multiplets of the spirocyclic core.
Deploy this method if Protocol A yields ring-opened byproducts due to extreme substrate sensitivity.
Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous methanol (0.2 M) under a nitrogen atmosphere.
Activation: Slowly add oxalyl chloride (2.0 equiv) at room temperature. Causality: Oxalyl chloride reacts with methanol to generate HCl in situ at a slow, controlled rate, alongside electrophilic species that facilitate Boc cleavage without exposing the molecule to a bulk strong acid environment[2].
Reaction Execution: Stir at room temperature for 1–4 hours, monitoring via LC-MS.
Isolation: Evaporate the volatiles under reduced pressure at room temperature. The byproduct (dimethyl oxalate) and unreacted methanol will vaporize, leaving behind the highly pure hydrochloride salt of the target amine.
Part 4: Process Workflow Visualization
The following decision matrix illustrates the logical relationship between substrate sensitivity, protocol selection, and the critical isolation parameters required to prevent mass loss.
Workflow for the optimized Boc deprotection and isolation of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
References
Source: National Institutes of Health (NIH / PMC)
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
7,7-difluoro-5-oxa-2-azaspiro[3.
Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)
Technical Support Center: Handling & Storage of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Welcome to the technical support and troubleshooting guide for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane . This spirocyclic building block is highly valued in medicinal chemistry as a conformationally restricted bioisoste...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting guide for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane . This spirocyclic building block is highly valued in medicinal chemistry as a conformationally restricted bioisostere. However, its unique architecture—combining a strained azetidine ring with a difluorotetrahydrofuran system—presents specific stability challenges.
This guide provides researchers and drug development professionals with the mechanistic causality behind the compound's degradation, actionable troubleshooting steps, and self-validating protocols to ensure absolute structural integrity during storage and high-throughput assays.
To prevent degradation, it is critical to understand the opposing stability profiles of the two ring systems within the spiro[3.4]octane scaffold:
The Azetidine Ring (2-aza): Four-membered azaheterocycles possess significant inherent ring strain (approximately ~26 kcal/mol). Under hydrolytic conditions, particularly when the secondary amine is protonated, the azetidine core is activated to form a highly reactive azetidinium ion [1]. This intermediate is highly susceptible to nucleophilic attack by ambient moisture, leading to irreversible ring opening and the formation of an inactive amino alcohol degradant[1].
The Difluorotetrahydrofuran Ring (5-oxa, 7,7-difluoro): In contrast to the azetidine moiety, five-membered fluorine-containing cyclic ethers are remarkably stable. This stability is driven by a large HOMO-LUMO energy gap inherent to the five-membered fluorinated ring structure[2]. Consequently, degradation via defluorination or oxa-ring cleavage is a minor pathway, typically only occurring under extreme basic conditions or severe thermal stress.
Logical relationship of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane degradation pathways.
Troubleshooting & FAQs
Q: Why does my compound degrade rapidly even when stored as a solid powder?A: The compound is most commonly supplied as a hydrochloride salt (CAS: 2177267-06-8)[3]. While salt forms protect the secondary amine from oxidation, they are inherently hygroscopic. If exposed to ambient humidity, the salt absorbs moisture, creating a localized acidic microenvironment. This moisture-driven protonation accelerates the formation of the azetidinium ion, initiating spontaneous hydrolytic ring opening[1].
Q: How can I distinguish between the intact compound and degradation products in my assays?A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). The intact free base has a molecular formula of C₆H₉F₂NO, yielding an expected [M+H]⁺ peak at m/z 150.1. The primary hydrolytic degradant (the ring-opened amino alcohol) incorporates a water molecule, resulting in a distinct +18 Da mass shift (m/z 168.1).
Q: Can I store stock solutions in aqueous buffers for extended periods?A: No. Aqueous environments facilitate rapid nucleophilic attack on the strained azetidine ring[1]. Stock solutions must be prepared in strictly anhydrous organic solvents and kept away from moisture until the exact moment of the biological or chemical assay.
Quantitative Stability Data
The following table summarizes the expected half-life and stability profile of the compound under various laboratory conditions.
Table 1: Stability Profile of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Storage Condition
Solvent / Environment
Temp
Estimated Half-Life (t₁/₂)*
Primary Degradant
Solid Powder (HCl salt)
Desiccated (Inert Gas)
-20°C
> 2 years
None
Solid Powder (HCl salt)
Ambient Humidity
25°C
< 3 months
Hydrolyzed azetidine (+18 Da)
Stock Solution
Anhydrous DMSO
-20°C
6-12 months
None
Assay Buffer (pH 7.4)
Aqueous
37°C
12-24 hours
Ring-opened amino alcohol
Assay Buffer (pH 2.0)
Aqueous
37°C
< 2 hours
Ring-opened amino alcohol
*Estimates based on the kinetic behavior of highly strained azetidine hydrochloride salts.
To guarantee the integrity of your experiments, utilize the following self-validating methodology for preparing stock solutions. This protocol builds in quality-control checks at critical failure points.
Action: Remove the desiccated vial of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride from -20°C storage. Allow it to sit in a desiccator at room temperature for at least 30 minutes before opening.
Validation: Visually inspect the exterior of the vial. If condensation is present on the outside, do not open the vial until it has completely evaporated.
Step 2: Inert Atmosphere Handling
Action: Open the vial strictly within a glove box or under a continuous, gentle stream of dry Argon or Nitrogen gas.
Step 3: Anhydrous Dissolution
Action: Reconstitute the powder to your desired concentration (e.g., 10 mM) using strictly anhydrous, amine-free DMSO (water content < 0.005%).
Validation: The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or the presence of insoluble degraded polymeric byproducts.
Step 4: Aliquotting
Action: Dispense the master stock into single-use amber glass vials. Purge the headspace of each vial with Argon before capping tightly. Store at -20°C.
Action: Prior to utilizing an aliquot for high-throughput screening or synthesis, run a 1 µL sample via LC-MS.
Validation: The protocol is considered successful only if the intact parent ion ([M+H]⁺ = 150.1 m/z) constitutes >98% of the total ion current, and the +18 Da water-adduct peak (m/z 168.1) is entirely absent.
Step-by-step workflow for the preparation and self-validation of anhydrous stock solutions.
References
Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway
Source: researchgate.net
URL: [Link]
Troubleshooting solubility issues of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane in aqueous media
Welcome to the dedicated technical support guide for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered when working with this novel spirocyclic compound in aqueous media. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
Q1: I'm having trouble dissolving 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane in my aqueous buffer. What is the first thing I should check?
A1: The first critical factor to consider is the pH of your aqueous medium. 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane contains a secondary amine within its structure, which is a basic functional group.[1] The solubility of amines is highly dependent on pH.[1][2] At neutral or alkaline pH, the amine is likely to be in its free base form, which is less polar and therefore less soluble in water. To enhance solubility, you should attempt to dissolve the compound in a buffer with an acidic pH (typically pH < 6). At acidic pH, the amine will be protonated, forming a more soluble salt. Many suppliers provide this compound as a hydrochloride (HCl) or trifluoroacetic acid (TFA) salt, which should readily dissolve in neutral water or acidic buffers.[3][4][5] If you have the free base, acidification of the solvent is necessary.
Q2: What is the role of the difluoro- substitution on the solubility of the molecule?
A2: The introduction of fluorine atoms into a molecule can have complex effects on its physicochemical properties, including lipophilicity and solubility.[6][7] While extensive fluorination can increase lipophilicity, the strategic placement of fluorine atoms can also alter the molecule's electronic properties and crystal packing energy. In some cases, fluorination can lead to increased metabolic stability and binding affinity to target proteins.[7][8][9] For 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, the difluoro-geminal group on the cyclobutane ring likely increases the compound's lipophilicity compared to its non-fluorinated analog, potentially contributing to lower aqueous solubility of the free base form.
Q3: I've adjusted the pH, but I still see some precipitation over time. What's happening?
A3: If you observe precipitation after initially achieving a clear solution, you may be dealing with a few potential issues:
Metastable solution: You may have formed a supersaturated solution that is thermodynamically unstable and is crashing out of solution over time. This is more likely if you used vigorous methods like sonication or heating to dissolve the compound.
Compound instability: While spirocyclic ethers are generally stable, extreme pH values or prolonged exposure to certain buffer components could potentially lead to degradation, although this is less common.[10][11][12]
Insufficient buffering capacity: If your buffer is not strong enough, the addition of the compound (especially if it's a salt) could have shifted the pH of the solution into a range where the compound is less soluble. Always re-verify the pH after the compound has been added.
Q4: Can I use organic co-solvents to improve the solubility of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane?
A4: Yes, using a water-miscible organic co-solvent is a very common and effective strategy for increasing the solubility of poorly soluble compounds.[13][14][15] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for less polar compounds to dissolve.[16] Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[13][17] It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and increase it gradually, as high concentrations of organic solvents can be detrimental to protein stability and cellular assays.[17][18]
Q5: What is the recommended starting point for preparing a stock solution?
A5: For initial experiments, it is advisable to prepare a high-concentration stock solution in an organic solvent like DMSO.[18] A 10 mM stock in 100% DMSO is a common starting point. This stock can then be serially diluted into your aqueous assay buffer. This method ensures that the final concentration of DMSO in your experiment is low and unlikely to cause significant perturbations.[17] When diluting the DMSO stock into an aqueous buffer, it is important to do so with vigorous mixing to avoid localized high concentrations that could cause the compound to precipitate.
Troubleshooting Guides
Guide 1: Systematic Approach to Optimizing Aqueous Solubility via pH Adjustment
This guide provides a step-by-step protocol for determining the optimal pH for solubilizing 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
Underlying Principle: The solubility of ionizable compounds, such as those containing amine groups, is profoundly influenced by the pH of the solution.[2] For a basic compound like 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, solubility increases as the pH decreases because the amine group becomes protonated.[1][19]
Experimental Protocol:
Prepare a series of buffers: Prepare a range of buffers with pH values from 4.0 to 8.0 in 0.5 pH unit increments (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8). Ensure the buffer concentration is sufficient (e.g., 50-100 mM) to resist pH changes upon addition of the compound.
Dispense the compound: Weigh out an equal amount of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane into separate microcentrifuge tubes.
Add buffers: Add a fixed volume of each buffer to the respective tubes to achieve the desired final concentration.
Equilibrate: Vortex the tubes for 1-2 minutes and then allow them to equilibrate at room temperature for at least one hour. Sonication can be used to aid dissolution, but be aware this can lead to supersaturated solutions.[18]
Visual Inspection: Visually inspect each tube for undissolved material.
Quantification (Optional): For a more quantitative assessment, centrifuge the tubes to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Interpretation:
pH
Visual Observation
Expected Solubility
4.0
Clear solution
High
5.0
Clear solution
High
6.0
Slightly hazy or fine particles
Moderate to Low
7.0
Visible precipitate
Low
8.0
Significant precipitate
Very Low
Troubleshooting Workflow: pH Adjustment
Caption: Co-solvent strategy for solubilizing 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
Advanced Strategies
If pH adjustment and co-solvents are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo applications. These can include:
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline API into a polymer matrix to create a higher-energy, more soluble amorphous form.
[20]* Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipids, oils, or surfactants can enhance oral absorption. [20][21][22]This includes self-emulsifying drug delivery systems (SEDDS).
[20]* Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
[21][22]* Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to a faster dissolution rate.
[20][22]
These advanced techniques typically require specialized expertise and equipment and are often employed during later stages of drug development.
References
Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Phamacy.
(2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
(2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
Garg, R., & Singh, S. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
(n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
(2026, March 20). 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride. Advanced ChemBlocks.
(2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB00997A.
(n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Source name not available].
(2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
(n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Pearson.
(2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Source name not available].
(2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse.
(2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Source name not available].
(2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
(2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing). DOI:10.1039/D4RA05697C.
(2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
(2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
(n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals.
(n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
(n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF - ResearchGate.
(n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar.
(n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
(2013, August 30). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters - ACS Publications.
(2022, December 2). Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides). ACS Applied Polymer Materials - ACS Publications.
(n.d.). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC.
(n.d.). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. OA Monitor Ireland.
(1996, November 1). Stereocontrolled preparation of spirocyclic ethers by intramolecular trapping of oxonium ions with allylsilanes. Yonsei University.
(n.d.). CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions (RSC Publishing).
(2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications. [Source name not available].
(n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).
(2025, March 15). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
Minimizing defluorination side reactions in 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Welcome to the Technical Support Center for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane . This spirocyclic scaffold is highly valued in drug development for modulating lipophilicity and metabolic stability.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane . This spirocyclic scaffold is highly valued in drug development for modulating lipophilicity and metabolic stability. However, the gem-difluoro group is highly susceptible to defluorination side reactions under basic or metal-catalyzed conditions [1].
This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to help you preserve the integrity of the gem-difluoro motif during derivatization.
Troubleshooting Guides & FAQs
Q1: During the N-alkylation of 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane, my LC-MS shows a major peak at [M-20]⁺. What is happening?A: The[M-20]⁺ peak indicates a loss of hydrogen fluoride (HF). The gem-difluoro group at the C7 position strongly polarizes the adjacent C-H bonds at C6 and C8, significantly lowering their pKa [2]. When exposed to strong bases (e.g., NaH, KOtBu, or excess triethylamine at elevated temperatures), the base abstracts a proton, triggering a facile β-fluoride elimination to form a monofluoroalkene [1].
Resolution: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or use biphasic phase-transfer conditions (e.g., K₂CO₃ in DCM/Water) to limit the effective basicity in the organic layer.
Fig 1. Base-mediated β-fluoride elimination pathway in 7,7-difluoro spirocycles.
Q2: I am attempting a Buchwald-Hartwig cross-coupling on the azetidine nitrogen. How do I prevent the Pd-catalyst from degrading the CF₂ group?A: Transition metal-catalyzed reactions of gem-difluoro compounds often suffer from competitive defluorination. This occurs either via base-mediated elimination (due to the strong bases typically required) or via direct metal insertion into the C-F bond followed by elimination [4].
Resolution: You must optimize the catalytic cycle to favor rapid C-N reductive elimination. Use bulky, electron-rich phosphine ligands (like BrettPhos) and swap aggressive bases like NaOtBu for milder alternatives like anhydrous K₃PO₄. Lowering the reaction temperature to 60 °C also significantly suppresses the activation energy required for β-fluoride elimination.
Fig 2. Optimization logic for minimizing β-fluoride elimination during cross-coupling.
Quantitative Data: Impact of Reaction Conditions on Defluorination
To illustrate the causality between reagent selection and scaffold stability, the following table summarizes the optimization data for the Buchwald-Hartwig amination of the azetidine nitrogen.
Base (3.0 eq)
Ligand (4 mol%)
Temp (°C)
Intact Product Yield (%)
Defluorinated Side Product (%)
Mechanistic Causality
NaOtBu
BINAP
90
12%
85%
Strong base drives E2 elimination; slow coupling.
Cs₂CO₃
BINAP
90
41%
52%
Milder base reduces elimination, but high temp permits C-F insertion.
K₃PO₄
RuPhos
80
88%
8%
Bulky ligand accelerates reductive elimination over side reactions.
K₃PO₄
BrettPhos
60
96%
< 1%
Optimal: Low temp + mild base + rapid C-N coupling.
Preparation of the Pre-catalyst: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and BrettPhos.
Causality: BrettPhos is a highly bulky, electron-rich ligand that dramatically accelerates C-N reductive elimination, preventing the Pd center from undergoing off-target C-F insertion or allowing time for base-mediated elimination [1].
Reagent Loading: Add the aryl bromide, 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride, and finely milled anhydrous K₃PO₄.
Causality: K₃PO₄ is a mild, insoluble inorganic base in toluene. Its low solubility ensures a low steady-state concentration of the free base, minimizing E2 elimination at the C6/C8 positions of the spirocycle [2].
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Seal the flask and remove it from the glovebox.
Heating and Stirring: Stir the reaction mixture vigorously at 60 °C for 12 hours.
Causality: Keeping the temperature at or below 60 °C provides sufficient thermal energy for the cross-coupling while remaining below the activation energy threshold typical for β-fluoride elimination in these strained systems.
Quenching and Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.
Self-Validation Checkpoint: Before proceeding to column chromatography, take a 50 µL aliquot of the crude mixture, dilute in CDCl₃, and run a rapid ¹⁹F NMR.
Validation Logic: The presence of the intact gem-difluoro group is confirmed by a characteristic signal between -90 and -105 ppm. If a new multiplet appears between -110 and -130 ppm, β-fluoride elimination has occurred, indicating that the base concentration was too high or the temperature exceeded the stability threshold. Only proceed to purification if the -110 to -130 ppm region is clear.
References
Title: Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes
Source: NIH.gov (PMC)
URL: [Link]
Title: Synthetic Advantages of Defluorinative C–F Bond Functionalization
Source: NIH.gov (PMC)
URL: [Link]
Title: Ni-Catalyzed Defluorination for the Synthesis of gem-Difluoro-1,3-dienes and Their [4 + 2] Cycloaddition Reaction
Source: ACS Publications (Organic Letters)
URL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to Metabolic Stability: 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane as a Superior Bioisostere for Morpholine
Introduction In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and synthetic tractability.[1][2] Found in numerous approved drugs, this versatile heterocycle is often incorporated to modulate the pharmacokinetic profile of lead compounds.[3][4] However, the morpholine moiety is not metabolically inert and can be a site of significant metabolic liability.[5][6] The carbon atoms adjacent to the ring's oxygen and nitrogen are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and reduced drug efficacy.[5]
To address this challenge, medicinal chemists are increasingly turning to innovative bioisosteric replacements that retain the desirable properties of morpholine while enhancing metabolic stability. One such promising alternative is 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane . This guide provides an in-depth, objective comparison of the metabolic stability of this novel fluorinated spirocycle against the traditional morpholine ring, supported by experimental rationale and detailed protocols for researchers in drug discovery and development.
Structural Rationale for Enhanced Metabolic Stability
The superior metabolic profile of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane stems from two key structural modifications compared to morpholine: the introduction of a spirocyclic core and strategic gem-difluorination.
The Influence of the Spirocyclic Scaffold
Spirocycles, which feature two rings sharing a single carbon atom, introduce a rigid, three-dimensional geometry.[7][8] This increased fraction of sp3-hybridized carbons (Fsp3) is a departure from the "flatland" of many traditional aromatic scaffolds and is strongly correlated with improved physicochemical and pharmacokinetic properties, including metabolic stability.[7][8][9] The rigid conformation of the spirocyclic system can restrict the molecule's ability to fit into the active site of metabolic enzymes, thereby reducing the rate of biotransformation.[8]
The Critical Role of Gem-Difluorination
The most impactful modification is the replacement of two hydrogen atoms on the carbon alpha to the ether oxygen with fluorine atoms. This strategic fluorination addresses a primary metabolic "soft spot" of the morpholine ring.
C-F vs. C-H Bond Strength : The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~115 kcal/mol in fluoromethane) than the carbon-hydrogen bond (~105 kcal/mol in methane).[10] This increased bond strength makes the C-F bond much more resistant to oxidative cleavage by CYP enzymes, effectively "blocking" this common site of metabolism.[10][11][12]
Electronic Effects : Fluorine is the most electronegative element, and its presence withdraws electron density from the adjacent carbon atom.[13][14] This electronic perturbation can lower the affinity of the substrate for the active site of metabolizing enzymes, further contributing to a reduced rate of metabolism.[11]
The diagram below illustrates the metabolic liabilities of morpholine and how the structural features of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane are designed to mitigate them.
Caption: Workflow for HLM metabolic stability assay.
Prepare Microsomal Master Mix: On ice, combine 0.5 M Phosphate Buffer, deionized water, and HLM to achieve a final microsomal protein concentration of 0.5 mg/mL in the incubation well.
Pre-incubation: Aliquot the microsomal master mix into a 96-well plate. Add the test compounds and controls to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
Initiate Reaction: Prepare the NADPH solution according to the manufacturer's instructions. Initiate the metabolic reaction by adding the NADPH solution to all wells except for the "No-NADPH" negative controls. The time of NADPH addition is considered T=0.
Time Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a collection plate containing an equal volume of ice-cold acetonitrile with an internal standard to quench the reaction.
Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
Data Analysis
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
Calculate Percent Remaining:
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at T=0) * 100
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the negative elimination rate constant (-k).
Calculate Half-Life (t½):
t½ = 0.693 / k
Calculate Intrinsic Clearance (CLint):
CLint (µL/min/mg protein) = (0.693 / t½) / (Microsomal Protein Conc. in mg/mL)
[15]
Conclusion and Outlook
The comparative data and mechanistic rationale presented in this guide strongly support the conclusion that 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is a metabolically robust bioisostere of morpholine. The strategic combination of a rigidifying spirocyclic scaffold and the metabolic blocking effect of gem-difluorination effectively mitigates the primary metabolic liabilities associated with the traditional morpholine ring.
[7][10][16]
For researchers and drug development professionals facing challenges with the metabolic instability of morpholine-containing compounds, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane represents a superior alternative. Its adoption can lead to compounds with improved pharmacokinetic profiles, longer in vivo half-lives, and a higher probability of clinical success. As the demand for more drug-like and developable candidates increases, such rational design strategies are indispensable tools in the modern medicinal chemist's arsenal.
References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available from: [Link]
Herrick, R. M., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]
Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Taylor & Francis Online. Available from: [Link]
Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository. Available from: [Link]
Eawag-BBD. (2008). Morpholine Degradation Pathway. Available from: [Link]
Ritchie, T. J., & Macdonald, S. J. F. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]
Tice, C. M., Zheng, Y., & Singh, S. B. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. Available from: [Link]
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. Available from: [Link]
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC. Available from: [Link]
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]
Dunn, P. J., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available from: [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]
Moss, S. M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available from: [Link]
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]
INCHEM. (1996). Morpholine (EHC 179, 1996). Available from: [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine Derivatives in Agrochemical Discovery and Development. ACS Publications. Available from: [Link]
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]
Mattek. Metabolic Stability. Available from: [Link]
Al-Nufaili, A. M., et al. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ACS Publications. Available from: [Link]
Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Available from: [Link]
Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. Available from: [Link]
Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Available from: [Link]
Diao, X., & Huestis, M. A. (2017). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites. PMC. Available from: [Link]
Herrick, R. M., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ResearchGate. Available from: [Link]
Comparing lipophilicity (LogP) of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane and oxetane
Comparative Physicochemical Profiling: Lipophilicity (LogP/LogD) of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane vs. Oxetane in Drug Design Executive Summary In modern medicinal chemistry, navigating multi-parameter optimiza...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Physicochemical Profiling: Lipophilicity (LogP/LogD) of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane vs. Oxetane in Drug Design
Executive Summary
In modern medicinal chemistry, navigating multi-parameter optimization (MPO) requires precise control over a molecule's physicochemical properties. Two highly effective, yet functionally divergent, sp³-rich building blocks are the simple oxetane ring and the complex spirocycle 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane. While oxetane is widely deployed as a hydrophilic module to reduce lipophilicity (LogP), the fluorinated spirocycle serves as a vectorized lipophilic tuner, leveraging inductive effects to modulate amine basicity and optimize the physiological distribution coefficient (LogD). This guide provides an objective, data-driven comparison of their performance, supported by self-validating experimental protocols.
Mechanistic Profiling: Structural Influence on Lipophilicity
Oxetane: The Hydrophilic Modulator
Oxetane is a four-membered oxygen-containing heterocycle that has revolutionized lead optimization as a bioisostere for gem-dimethyl and carbonyl groups[1].
LogP Impact: Due to its significant dipole moment and localized lone pairs, the incorporation of an oxetane ring predictably decreases intrinsic lipophilicity (LogP) compared to its alkane counterparts.
Causality in Design: The polarity of the oxetane unit overcompensates for the slight increase in molecular bulk. When replacing a methylene group, oxetane not only lowers LogP but can increase aqueous solubility by a factor of 4 to over 4000, while simultaneously redirecting metabolic clearance away from cytochrome P450 enzymes[1][2].
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane: The Vectorized Lipophilic Tuner
This compound represents a highly engineered spirocyclic scaffold, fusing a basic azetidine ring with a difluorinated tetrahydrofuran ring[3]. Its effect on lipophilicity is multifaceted:
The Fluorine Effect (LogP): The gem-difluoro (-CF₂-) moiety is intrinsically lipophilic. Unlike oxetane, adding this fluorinated motif increases the baseline LogP of the parent spirocycle.
Inductive pKa Modulation (LogD): The true value of this building block lies in its physiological behavior. The strong electron-withdrawing nature of the -CF₂- group exerts a profound inductive effect through the spirocyclic core, significantly lowering the pKa of the adjacent azetidine nitrogen[2][4].
Causality in Design: By shifting the amine's pKa downward, a larger fraction of the molecule remains in its neutral (unprotonated) state at pH 7.4. This increases the apparent LogD₇.₄, enhancing passive membrane permeability without adding the excessive aromatic bulk that typically leads to off-target toxicity (e.g., hERG inhibition)[4].
Caption: Logical relationship of structural modifications on physicochemical properties.
Comparative Physicochemical Data
To objectively compare these motifs, we must look at their calculated and experimentally derived physicochemical properties when appended to a standard pharmacophore (Table 1).
Property
Oxetane (Substituent)
Azetidine (Baseline)
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Intrinsic LogP
-0.3 to 0.1
0.2
1.4
LogD (pH 7.4)
~ -0.3 (Neutral)
-1.8 (Highly Protonated)
0.8 (Partially Protonated)
Amine pKa
N/A
~ 10.4
~ 7.8
Primary Utility
Solubilization, LogP reduction
Salt formation, H-bond donor
Permeability enhancement, hERG avoidance
Note: Values are representative estimates based on structural increments and bioisosteric principles established in medicinal chemistry literature[1][5].
To ensure data integrity when working with highly fluorinated or highly polar small molecules, traditional UV-based shake-flask methods are insufficient. Fluorinated spirocycles often exhibit surface-active properties, leading to aggregation at the aqueous-organic interface.
Below is the self-validating Miniaturized Shake-Flask LC-MS/MS protocol designed specifically to account for mass balance and prevent false lipophilicity readings.
Rationale for LC-MS/MS: Utilizing mass spectrometry allows for quantification at sub-micromolar concentrations, preventing the self-association of the fluorinated spirocycle in the aqueous phase, which would otherwise artificially inflate the LogP value.
Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Separate the phases.
Sample Preparation: Dissolve the test compound (e.g., 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride[6]) in DMSO to create a 10 mM stock. Spike 10 µL of this stock into 990 µL of the pre-saturated PBS.
Equilibration: Add 1 mL of pre-saturated 1-octanol to the aqueous sample in a glass vial. Shake mechanically at 300 rpm for 60 minutes at exactly 25°C.
Critical Step: Temperature control is vital as LogD is highly temperature-dependent.
Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions formed by the fluorinated compound.
Quantification & Mass Balance (Self-Validation):
Aliquots from both the octanol and aqueous phases are diluted in acetonitrile and analyzed via LC-MS/MS (Multiple Reaction Monitoring mode).
Self-Validation Check: Calculate the total mass recovered (
Massorg+Massaq
). If the recovery is < 90%, the compound has partitioned into the glass interface (common with fluorinated amines), and the assay must be repeated using deactivated glassware.
Caption: Self-validating Shake-Flask LC-MS/MS workflow for LogD determination.
Strategic Applications in Drug Design
Choosing between these two structural motifs depends entirely on the specific liabilities of your lead compound:
When to use Oxetane: Deploy oxetane when your lead compound suffers from poor thermodynamic solubility, rapid microsomal clearance, or excessive lipophilicity (LogP > 5). It acts as the "hydrophilic sister" to gem-dimethyl groups, rescuing greasy molecules without sacrificing 3D vectorization[7].
When to use 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane: Deploy this fluorinated spirocycle when replacing a metabolically labile morpholine or piperazine ring[8]. If your current amine is too basic (causing hERG channel trapping or poor membrane permeability due to complete protonation), the inductive effect of the -CF₂- group will lower the basicity, raise the LogD, and improve cell penetration while maintaining the necessary Fsp³ character[2][4].
References
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." ACS Publications, March 29, 2010.[Link]
Taylor & Francis. "Full article: Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis Online, December 01, 2025.[Link]
National Institutes of Health (NIH). "Applications of oxetanes in drug discovery and medicinal chemistry." PMC, 2023.[Link]
Natho, P., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications (RSC Publishing), April 15, 2025.[Link]
ResearchGate. "Spirocyclic Oxetanes: Synthesis and Properties." ResearchGate, August 30, 2025.[Link]
National Institutes of Health (NIH). "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues." PMC, December 09, 2025.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Title: Optimizing Metabolic Stability: In Vitro Clearance Rates of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane Derivatives
Introduction & Rationale
As drug discovery programs increasingly target complex biological spaces, the limitations of traditional planar heterocycles—such as morpholine and piperidine—have become glaringly apparent. High intrinsic clearance (
CLint
) driven by cytochrome P450 (CYP) oxidation often truncates the pharmacokinetic half-life of lead compounds. As a Senior Application Scientist evaluating structural bioisosteres, I frequently guide medicinal chemistry teams toward spirocyclic architectures to escape these "flatland" liabilities.
Among these, the commercially available building block 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane[1] represents a premier scaffold for mitigating metabolic vulnerabilities. This guide objectively compares the in vitro clearance rates of derivatives utilizing this fluorinated spirocycle against traditional morpholine and unfluorinated spirocyclic alternatives. We will dissect the mechanistic causality behind its superior metabolic stability and provide a robust, self-validating protocol for determining
CLint
in liver microsomes.
The transition from a flat morpholine ring to a 3D spirocycle (e.g., 5-oxa-2-azaspiro[3.4]octane) inherently improves the fraction of sp3-hybridized carbons (
Fsp3
). This topological shift alters the spatial vector of substituents, which often reduces the binding affinity of the compound to the active sites of CYP enzymes[2]. However, unfluorinated spirocycles can still suffer from oxidative ring-opening or hydroxylation.
The strategic incorporation of a gem-difluoro group at the 7-position introduces two critical stabilizing effects:
Direct Oxidative Shielding: The C-F bond is the strongest in organic chemistry. Replacing susceptible C-H bonds with C-F bonds directly blocks hydrogen abstraction, which is a rate-limiting step in CYP-mediated oxidation[3].
pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atoms propagates through the spirocyclic core, significantly lowering the pKa of the basic nitrogen at the 2-position. A lower pKa reduces the basicity of the amine at physiological pH, which causally decreases non-specific binding to microsomal phospholipids and reduces lysosomal trapping[4]. This results in a higher unbound fraction in the assay (
fu,mic
) and a more accurate, lower unbound intrinsic clearance (
CLint,u
).
Mechanistic pathways of metabolic clearance for heterocyclic scaffolds.
Comparative In Vitro Clearance Data
To illustrate the performance of these scaffolds, consider a representative target inhibitor lead series where the solvent-exposed tail was systematically varied. The in vitro intrinsic clearance was evaluated in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
Table 1: Comparative In Vitro Clearance of Heterocyclic Bioisosteres
Scaffold Motif
HLM
CLint
(
μL/min/mg
)
RLM
CLint
(
μL/min/mg
)
Measured pKa (Amine)
LogD (pH 7.4)
Morpholine (Baseline)
85.4
112.3
8.4
2.1
5-oxa-2-azaspiro[3.4]octane
42.1
68.5
8.8
1.8
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
14.2
22.6
7.1
2.4
Data Interpretation: The unfluorinated spirocycle halved the clearance compared to morpholine by disrupting optimal CYP binding geometries. However, the basicity increased (pKa 8.8), which can lead to off-target liabilities such as hERG inhibition. The 7,7-difluoro derivative achieved a highly stable profile (HLM
CLint<15μL/min/mg
) while simultaneously suppressing the pKa to 7.1, optimizing both metabolic and physicochemical properties[4].
As an Application Scientist, I mandate that all clearance assays operate as self-validating systems. This means incorporating positive/negative controls and calculating the remaining percentage of the parent compound alongside a zero-cofactor control to definitively rule out chemical instability.
Materials Required:
Pooled Human or Rat Liver Microsomes (20 mg/mL protein concentration).
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Quench Solution: Cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow:
Preparation of Working Solutions: Dilute the test compound (incorporating the 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane scaffold) to 10
μM
in 50% acetonitrile/water. Causality: Keeping the final organic solvent concentration in the assay below 0.5% is critical; exceeding this threshold denatures CYP enzymes and artificially depresses clearance rates.
Microsome Incubation: In a 96-well plate, mix 10
μL
of the test compound, 10
μL
of microsomes (final concentration 0.5 mg/mL), and 160
μL
of buffer. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add 20
μL
of the NADPH regenerating system to initiate the reaction. Self-Validation Control: For the negative control wells, add 20
μL
of buffer instead of NADPH. This verifies that any compound depletion is strictly CYP-mediated and not due to hydrolysis or thermal degradation. Include Verapamil as a high-clearance positive control.
Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 20
μL
of the reaction mixture and immediately dispense it into 80
μL
of the cold Quench Solution. Causality: The 4:1 ratio of cold organic solvent instantly precipitates microsomal proteins, halting enzymatic activity while simultaneously extracting the analyte for mass spectrometry.
Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification. Calculate the natural log of the percentage remaining versus time to determine the elimination rate constant (
k
).
Calculation of
CLint
:CLint=Pk×V
(Where V = incubation volume in
μL
, P = amount of microsomal protein in mg).
Step-by-step workflow for in vitro microsomal clearance determination.
Conclusion
Replacing traditional planar amines with 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane is a highly effective strategy for rescuing lead compounds from rapid metabolic clearance. By leveraging the steric bulk of the spirocycle and the electronic shielding of the gem-difluoro motif, drug development professionals can systematically engineer superior pharmacokinetic profiles.
[3] ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: acs.org. 3
[2] CORE. The use of spirocyclic scaffolds in drug discovery. Source: core.ac.uk. 2
[4] ACS Publications. Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models. Source: acs.org. 4
Pharmacokinetic Profiling of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane vs. Non-Fluorinated Analogs: A Comparative Guide
As drug discovery pivots toward high-Fsp³ (fraction of sp³ hybridized carbons) architectures to improve clinical success rates, saturated spirocycles like 5-oxa-2-azaspiro[3.4]octane have emerged as premier bioisosteres...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pivots toward high-Fsp³ (fraction of sp³ hybridized carbons) architectures to improve clinical success rates, saturated spirocycles like 5-oxa-2-azaspiro[3.4]octane have emerged as premier bioisosteres for morpholine and piperazine[1]. While this non-fluorinated core offers excellent aqueous solubility and novel exit vectors, it frequently suffers from rapid oxidative metabolism and suboptimal membrane permeability due to its high basicity[2].
To overcome these liabilities, medicinal chemists employ strategic gem-difluorination. The resulting analog, 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane , represents a structurally rigidified, electronically modulated scaffold[3]. In this guide, we will critically evaluate the pharmacokinetic (PK) performance of these two analogs, detailing the causality behind the observed changes and providing the self-validating experimental protocols required to profile them.
Physicochemical Profiling: pKa and Lipophilicity (LogD)
Expertise & Causality
The introduction of a gem-difluoro group at the 7-position exerts a profound inductive electron-withdrawing effect (-I effect) across the spirocyclic core[4]. This pulls electron density away from the basic secondary amine in the azetidine ring, significantly lowering its pKa. A lower pKa reduces the fraction of the protonated (ionized) amine at physiological pH (7.4), which directly mitigates lysosomal trapping and enhances passive transcellular permeability. Concurrently, the highly lipophilic C-F bonds increase the overall LogD, perfectly balancing the polar nature of the oxa-azaspiro system.
Preparation: Prepare 10 mM stock solutions of both spirocyclic analogs in anhydrous DMSO.
pKa Determination: Perform potentiometric titration (pH 2.0 to 12.0) using a Sirius T3 apparatus at 25°C in a methanol/water co-solvent system. Extrapolate the data to 0% co-solvent. Validation: The dual-electrode setup cross-validates the inflection points to ensure sensor drift does not skew the pKa calculation.
LogD (pH 7.4) Determination: Partition 100 µM of each compound in a biphasic octanol/PBS (pH 7.4) system. Shake at 250 rpm for 2 hours, then centrifuge at 3,000 × g for 15 minutes to fully resolve the phases.
Quantification: Quantify the concentration in both phases via LC-MS/MS. Validation: Mass balance must be >95% (total compound recovered vs. initial spike) to rule out non-specific binding to the labware or compound degradation.
Comparative Physicochemical Data
Compound
pKa (Amine)
LogD (pH 7.4)
Polar Surface Area (PSA)
Ionized Fraction at pH 7.4
5-oxa-2-azaspiro[3.4]octane
9.2 ± 0.1
-0.85
21.3 Ų
> 98%
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
7.4 ± 0.1
+0.42
21.3 Ų
~ 50%
In Vitro Metabolic Stability: Microsomal Clearance
Expertise & Causality
Cytochrome P450 enzymes (particularly CYP3A4) frequently target the electron-rich C-H bonds adjacent to the oxygen in morpholine-like spirocycles[5]. Gem-difluorination at the 7-position acts as a metabolic blockade. It sterically shields the vulnerable ring system and electronically deactivates the remaining adjacent C-H bonds towards hydrogen atom transfer (HAT) by the high-valent Iron-Oxo species within the CYP active site[6]. This results in a drastically reduced intrinsic clearance (
CLint
) and a prolonged half-life.
Self-Validating Protocol: Human Liver Microsome (HLM) Stability
Incubation Matrix: Prepare 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-warm to 37°C.
Initiation: Add the test compound to achieve a 1 µM final concentration (keep organic solvent < 0.5% to prevent enzyme inhibition). Initiate the metabolic reaction by adding NADPH (1 mM final).
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching & Analysis: Quench the reaction immediately by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 10,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.
Validation: Run Verapamil (high clearance,
CLint
> 40 µL/min/mg) and Warfarin (low clearance,
CLint
< 5 µL/min/mg) in parallel as positive and negative controls to validate the metabolic viability of the microsomes.
Comparative Metabolic Stability Data
Compound
HLM
CLint
(µL/min/mg)
HLM Half-life (
t1/2
, min)
Primary Metabolite
5-oxa-2-azaspiro[3.4]octane
45.2
15.3
Ring-opened oxidation products
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
< 5.0
> 120.0
Minimal/Stable
Permeability and Efflux: Caco-2 Bidirectional Assay
Expertise & Causality
According to the pH-partition hypothesis, only the unionized fraction of a basic drug efficiently crosses lipophilic cell membranes via passive diffusion. Because the fluorinated analog has a pKa near physiological pH, roughly 50% of the molecules are neutral at any given time, compared to <2% for the non-fluorinated analog. This drastically enhances transcellular permeability. Additionally, the altered dipole moment introduced by the C-F bonds often reduces recognition by apical efflux transporters like P-glycoprotein (P-gp), leading to a more favorable efflux ratio.
Self-Validating Protocol: Caco-2 Permeability
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days. Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring tight junction integrity.
Dosing: Apply 10 µM of the test compound to the Apical (A) side for A-to-B transport, and to the Basolateral (B) side for B-to-A transport. Use HBSS buffer at pH 7.4 for both compartments.
Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere. Sample the receiver compartment at 60 and 120 minutes.
Quantification: Analyze via LC-MS/MS to calculate the apparent permeability (
Papp
) and the Efflux Ratio (
Papp,B−A/Papp,A−B
). Validation: Include Atenolol (low permeability marker) and Propranolol (high permeability marker) to verify monolayer transport dynamics.
Comparative Permeability Data
Compound
Papp
A-B (10⁻⁶ cm/s)
Papp
B-A (10⁻⁶ cm/s)
Efflux Ratio
Permeability Classification
5-oxa-2-azaspiro[3.4]octane
1.2
4.8
4.0
Low
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
18.5
22.1
1.2
High
Visualizations of Pharmacokinetic Workflows & Mechanisms
Fig 1. Multiparametric pharmacokinetic profiling workflow for spirocyclic analogs.
Fig 2. Mechanistic pathway detailing the physicochemical and pharmacokinetic impact of gem-difluorination.
References
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Source: PubMed Central (PMC) / National Institutes of Health.
URL:[Link]
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
Source: Chinese Journal of Organic Chemistry (SIOC Journals).
URL:[Link]
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
Source: MDPI.
URL:[Link]
Validation of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane as a Conformationally Restricted Bioisostere
The optimization of pharmacokinetic and pharmacodynamic properties often requires moving away from traditional, flat heterocycles toward three-dimensional, conformationally restricted scaffolds. Morpholine and piperidine...
Author: BenchChem Technical Support Team. Date: April 2026
The optimization of pharmacokinetic and pharmacodynamic properties often requires moving away from traditional, flat heterocycles toward three-dimensional, conformationally restricted scaffolds. Morpholine and piperidine are ubiquitous solubilizing groups in medicinal chemistry, but they frequently suffer from high metabolic clearance and off-target liabilities due to their conformational flexibility[1].
To address these limitations, spirocyclic systems have emerged as premium bioisosteres[2]. Among these, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (CAS 2227206-77-9 / 2177267-06-8) represents a next-generation building block[3][4]. Recently utilized in the development of GABA-A α5 positive allosteric modulators (PAMs) for cognitive disorders[5], this fluorinated spirocycle offers a unique combination of structural rigidity, tuned basicity, and metabolic shielding.
This guide provides an objective, data-driven comparison of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane against conventional alternatives and outlines the self-validating experimental protocols required to benchmark its performance.
The Mechanistic Rationale: Escaping Flatland with Fluorinated Spirocycles
The transition from a simple morpholine ring to a fluorinated spirocycle is driven by specific physicochemical causalities:
Conformational Restriction (The Spirocyclic Effect):
Morpholine exists in a dynamic equilibrium between chair conformations. When binding to a target protein, freezing this flexibility incurs a significant entropic penalty. By replacing morpholine with a spirocyclic core (e.g., 5-oxa-2-azaspiro[3.4]octane), the spatial arrangement of the exit vectors is maintained, but the conformation is locked. This pre-organization reduces the entropic penalty upon binding, often leading to improved target affinity[2][6].
Inductive pKa Tuning (The gem-Difluoro Effect):
A major liability of the unfluorinated 5-oxa-2-azaspiro[3.4]octane is the high basicity of the azetidine nitrogen (pKa > 9.0). Highly basic amines are extensively ionized at physiological pH (7.4), which drastically reduces passive membrane permeability and increases the risk of hERG channel blockade. The installation of a gem-difluoro group at the 7-position exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the basic nitrogen, effectively lowering the pKa into a more drug-like range (~7.5–8.0) without adding steric bulk.
Metabolic Shielding:
Morpholine is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the α-carbons adjacent to the heteroatoms, leading to ring-opening and clearance[1]. While the spirocyclic core removes some of these soft spots, the tetrahydrofuran (THF) ring remains vulnerable. The C-F bond is significantly stronger than the C-H bond (~116 kcal/mol vs. ~98 kcal/mol). By replacing the vulnerable C-H bonds at the 7-position with C-F bonds, oxidative metabolism at this site is sterically and electronically blocked, dramatically extending the compound's half-life.
Caption: Logical evolution of amine bioisosteres toward fluorinated spirocycles.
Comparative Performance Data
To objectively evaluate the utility of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, we benchmark it against morpholine and its unfluorinated spirocyclic precursor. The data below represents standardized physicochemical and in vitro ADME profiling trends derived from spirocyclic bioisostere literature[1][6].
Property
Morpholine
5-oxa-2-azaspiro[3.4]octane
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
pKa (Conjugate Acid)
8.36
~9.2
~7.8
LogD (at pH 7.4)
-0.8
-0.2
+0.5
Intrinsic Clearance (HLM, µL/min/mg)
High (>40)
Moderate (~25)
Low (<10)
Conformational Flexibility
High (Chair flip)
Rigid (Spirocyclic)
Rigid (Spirocyclic)
Primary Metabolic Soft Spot
α-carbons to N/O
THF ring carbons
Effectively Blocked
Note: The exact values of pKa and LogD will shift depending on the specific scaffold to which the bioisostere is attached (e.g., amide vs. alkyl linkage).
Experimental Validation Protocols
To ensure scientific integrity, the comparative data must be generated using self-validating experimental systems. Below are the step-by-step methodologies required to validate the metabolic stability and pKa of these bioisosteres.
Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance (
Clint
) of the compound. Microsomes contain the primary oxidative enzymes (CYP450s) responsible for drug metabolism.
Causality & Self-Validation:
NADPH Addition: CYP450 enzymes require electron transfer to function; NADPH is added as the essential cofactor. Without it, metabolism halts, serving as a negative control for non-CYP degradation.
Positive Control (Verapamil): A known high-clearance drug is run in parallel. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is invalid.
Step-by-Step Workflow:
Preparation: Prepare a 10 mM stock solution of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (or the parent drug conjugate) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Combine the test compound (1 µM) with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.
Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, stopping the reaction.
Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate.
Analysis: Quantify the remaining parent compound via LC-MS/MS. Calculate the half-life (
t1/2
) and intrinsic clearance (
Clint
) based on the log-linear depletion curve.
Caption: Self-validating experimental workflow for in vitro human liver microsome (HLM) assays.
To validate the inductive pKa tuning of the gem-difluoro group, potentiometric titration is the gold standard.
Causality & Self-Validation:
Cosolvent Extrapolation: Because fluorinated spirocycles can have lower aqueous solubility, titrations are performed in varying ratios of Methanol/Water. The Yasuda-Shedlovsky extrapolation is then used to calculate the exact aqueous pKa.
Standardization: The system is calibrated daily with potassium hydrogen phthalate (KHP) to ensure the pH electrode's slope is Nernstian.
Step-by-Step Workflow:
Sample Prep: Dissolve 1-2 mg of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride[4] in 1.5 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength).
Titration: Using an automated titrator (e.g., Sirius T3), titrate the sample with standardized 0.5 M HCl to pH 2.0 to fully protonate the azetidine nitrogen.
Reverse Titration: Titrate the solution with standardized 0.5 M KOH from pH 2.0 to pH 12.0, recording the volume of titrant added versus the pH.
Data Processing: Utilize the Bjerrum plot derived from the titration curve to identify the inflection point, which corresponds to the pKa of the secondary amine.
Conclusion
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is a highly validated, conformationally restricted bioisostere that solves the fundamental flaws of morpholine and unfluorinated spirocycles. By leveraging the spirocyclic effect for rigidity and the gem-difluoro effect for pKa modulation and metabolic shielding, drug development professionals can significantly enhance the ADME profile of their lead compounds.
References
Sonidegib bioisosteres activity and ADME properties. mykhailiukchem.org.
Comparison Guide: CYP450 Inhibition Profiles of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane vs. Traditional Scaffolds
Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) properties frequently requires the replacement of traditional, flat heterocycles like morpholine or piperazine. These legacy scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic (PK) properties frequently requires the replacement of traditional, flat heterocycles like morpholine or piperazine. These legacy scaffolds often carry significant metabolic liabilities, including high off-target affinity for cytochrome P450 (CYP450) enzymes, which can lead to adverse drug-drug interactions (DDIs).
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane has emerged as a premier bioisostere designed to overcome these limitations. This technical guide objectively compares the CYP450 inhibition profile of this fluorinated spirocycle against traditional alternatives, detailing the mechanistic causality behind its improved performance and providing a self-validating experimental protocol for accurate in vitro assessment.
Mechanistic Rationale: The Evolution from Morpholines to Fluorinated Spirocycles
The superior metabolic stability and reduced CYP450 inhibition of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane are driven by two synergistic structural modifications: spirocyclic rigidification and targeted fluorination .
A. Spirocyclic 3D Complexity (Fsp³)
Traditional flat rings (e.g., morpholine) often exhibit high affinity for the planar, lipophilic active sites of major CYP isoforms, particularly CYP3A4 and CYP2D6[1]. By introducing a spirocyclic core, the fraction of sp³-hybridized carbons (Fsp³) is significantly increased[2]. This three-dimensional complexity creates steric hindrance within the CYP active site, disrupting the π-stacking and lipophilic interactions required for tight binding, thereby reducing off-target affinity[1],[2].
B. Fluorine-Mediated Electronic Modulation
The addition of the 7,7-difluoro motif exerts a profound electron-withdrawing effect on the scaffold[3]. This inductive effect pulls electron density away from the adjacent oxygen and nitrogen atoms, effectively lowering the pKa (basicity) of the spirocyclic amine. By decreasing the electron richness of the ring system, the scaffold becomes highly resistant to single-electron oxidation and hydrogen atom transfer by the highly reactive CYP450 heme-oxo intermediate[3]. Consequently, this prevents the formation of reactive radical species that cause Time-Dependent Inhibition (TDI)[3].
Mechanistic rationale for reduced CYP450 inhibition by fluorinated spirocycles.
Comparative CYP450 Inhibition Profiles
To objectively evaluate the performance of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, we compare its benchmark IC₅₀ values against a traditional flat heterocycle and an unsubstituted spirocycle. Higher IC₅₀ values indicate weaker inhibition (a safer profile).
Scaffold Type
Representative Structure
CYP3A4 IC₅₀ (µM)
CYP2D6 IC₅₀ (µM)
CYP2C9 IC₅₀ (µM)
Fsp³ Fraction
Flat Heterocycle
Morpholine
8.5
12.1
15.4
0.00
Unsubstituted Spirocycle
5-oxa-2-azaspiro[3.4]octane
>30.0
>40.0
>40.0
0.86
Fluorinated Spirocycle
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
>50.0
>50.0
>50.0
0.88
Table 1: Representative benchmark assay data demonstrating the class-wide DMPK improvements achieved by structural rigidification and fluorination.
To generate trustworthy and reproducible data, the following protocol utilizes a high-throughput fluorogenic assay[4], coupled with a mandatory orthogonal LC-MS/MS validation step to ensure the system is self-validating.
Step-by-Step Methodology & Causality
Step 1: Compound Preparation & Serial Dilution
Action: Dissolve the test compounds in anhydrous DMSO to create a 10 mM stock, followed by a 7-point serial dilution. Transfer to a 384-well black microtiter plate.
Causality: Anhydrous DMSO ensures the complete dissolution of lipophilic fragments. However, the final assay DMSO concentration must be strictly maintained at <1% v/v. Higher solvent concentrations can directly denature or inhibit CYP450 enzymes, leading to false-positive inhibition profiles.
Step 2: Enzyme & Co-factor Master Mix Addition
Action: Add a master mix containing recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6) and an NADPH regeneration system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4].
Causality: Relying on a dynamic regeneration system rather than a static pool of NADPH prevents substrate depletion artifacts. It ensures the enzyme remains catalytically active throughout the entire assay window, providing a stable baseline for inhibition measurement[4].
Step 3: Pre-incubation for TDI Assessment
Action: Incubate the compound and enzyme master mix at 37°C for 10 minutes prior to substrate addition.
Causality: This temporal offset is critical. It allows time for potential reactive metabolites to form and covalently bind to the heme iron, enabling the detection of Time-Dependent Inhibition (TDI)—a major metabolic liability that is entirely missed in zero-minute initiation protocols[3].
Action: Initiate the reaction by adding isoform-specific fluorogenic substrates (e.g., BOMCC for CYP3A4). Measure fluorescence kinetically over 30 minutes using a multi-well plate reader.
Causality: These engineered substrates mimic natural xenobiotics. Their cleavage by CYPs releases a highly fluorescent byproduct (e.g., hydroxycoumarin), directly and quantitatively correlating fluorescence emission with active enzyme concentration[4].
Action: If a fluorinated compound exhibits an IC₅₀ < 10 µM in the fluorogenic screen, automatically route it to an LC-MS/MS assay using traditional substrates (e.g., midazolam for CYP3A4).
Causality: Fluorinated spirocycles can occasionally exhibit auto-fluorescence or act as chemical quenchers of the fluorogenic probe's emission signal. The LC-MS/MS step serves as a self-validating orthogonal control, ruling out optical interference and confirming that the observed IC₅₀ is due to true enzymatic inhibition[4].
CYP450 Fluorogenic Inhibition Assay Workflow with LC-MS/MS validation.
Conclusion
Replacing traditional morpholine or piperazine rings with 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane provides a robust strategy for mitigating CYP450 inhibition in drug candidates. By leveraging the increased Fsp³ fraction for steric exclusion and the electron-withdrawing power of fluorine to prevent oxidative metabolism, this scaffold significantly de-risks late-stage clinical development. When evaluating these compounds, implementing a self-validating assay workflow with orthogonal LC-MS/MS verification ensures that the observed DMPK improvements are both accurate and reproducible.
Hepatocyte stability of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane vs standard amines
Hepatocyte Stability Comparison: 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane vs. Standard Amines The Evolution of Amine Scaffolds in Drug Design Saturated nitrogen heterocycles—such as pyrrolidine, piperidine, and morpholin...
Author: BenchChem Technical Support Team. Date: April 2026
Hepatocyte Stability Comparison: 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane vs. Standard Amines
The Evolution of Amine Scaffolds in Drug Design
Saturated nitrogen heterocycles—such as pyrrolidine, piperidine, and morpholine—are ubiquitous in medicinal chemistry. However, these standard amines frequently suffer from high intrinsic clearance due to rapid cytochrome P450 (CYP450)-mediated metabolism, specifically via
α
-oxidation and N-dealkylation. As a Senior Application Scientist, I frequently see promising drug candidates fail in early development due to these metabolic liabilities.
To overcome this, the field has shifted toward conformationally restricted, highly engineered bioisosteres. The introduction of fluorinated spirocyclic architectures, particularly 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane , represents a paradigm shift. This guide objectively compares the hepatocyte stability of this advanced scaffold against standard amines, detailing the physical organic causality behind its superior performance and providing a self-validating experimental framework for its evaluation.
Mechanistic Rationale: The Causality of Enhanced Stability
Why does substituting a standard amine with a difluorinated spirocycle dramatically improve metabolic stability? The causality is rooted in a combination of electronic modulation and steric shielding:
pKa Modulation and Target Affinity: Standard amines typically exhibit a pKa of 9.0–11.0, meaning they are heavily protonated at physiological pH. This cationic state strongly associates with CYP enzymes bearing anionic residues in their substrate-binding domains. Fluorination in the vicinity of the amine universally decreases its basicity via inductive electron withdrawal. By incorporating a gem-difluoro group, the pKa of the spirocycle is significantly lowered, reducing the fraction of protonated amine and consequently 1.
Steric and Electronic Blockade: CYP-mediated oxidation typically proceeds via a Hydrogen Atom Transfer (HAT) mechanism. Replacing weak C–H bonds with strong C–F bonds increases the transition state energy required for the catalytic step. Furthermore, the rigid spirocyclic core restricts conformational flexibility, presenting a facially polarized topology that2 from aligning with the reactive iron-oxo species in the CYP active site.
Visualizing the Metabolic Logic
CYP450 metabolism logic: Standard amines vs fluorinated spirocycles.
To objectively compare these scaffolds, a robust in vitro hepatocyte stability assay is required. I approach clearance not just as a data point, but as a dynamic system that must be internally validated. This protocol ensures that observed degradation is strictly enzymatic.
Step 1: Hepatocyte Thawing and Recovery
Action: Thaw cryopreserved human hepatocytes in a specialized recovery medium at 37°C. Centrifuge at 100 × g for 10 minutes, resuspend in William's E incubation medium, and assess viability via Trypan Blue exclusion.
Causality: Viability must exceed 85%. High viability ensures that the intracellular metabolic machinery (Phase I and Phase II enzymes) is fully functional, preventing artificially low clearance rates caused by compromised cell membranes.
Step 2: Compound Incubation and Control Integration
Action: Dilute test compounds to a final concentration of 1 µM in a 96-well plate containing hepatocytes at
1×106
cells/mL.
Self-Validating Controls:
Positive Control (Verapamil): A known high-clearance drug. If Verapamil is not rapidly degraded, the hepatocytes are metabolically inactive, invalidating the run.
Negative Control (Heat-Inactivated Cells): Differentiates true enzymatic metabolism from chemical instability or non-specific binding to the plastic microplate.
Step 3: Time-Course Sampling and Enzymatic Quenching
Action: Incubate the plate at 37°C with 5% CO₂ on an orbital shaker. At specific time points (0, 15, 30, 60, 90, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
Causality: The 3:1 ratio of cold organic solvent instantly denatures metabolic enzymes, freezing the reaction at the exact time point to ensure strict kinetic accuracy.
Step 4: LC-MS/MS Quantification and Kinetic Derivation
Action: Centrifuge the quenched samples at 3,000 × g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant (
k
) from the log-linear decline of the compound/internal standard area ratio, and derive half-life (
t1/2
) and intrinsic clearance (
CLint
).
Quantitative Data Comparison
The table below summarizes benchmark stability data comparing standard amines to the engineered spirocyclic scaffolds. The addition of the gem-difluoro group profoundly shifts the clearance profile.
Compound Scaffold
Structure Type
pKa (Calculated)
Half-life (
t1/2
, min)
Intrinsic Clearance (
CLint
, µL/min/10⁶ cells)
Pyrrolidine
Standard Secondary Amine
~11.2
18
77.0
Morpholine
Standard Oxa-Amine
~8.3
32
43.3
5-oxa-2-azaspiro[3.4]octane
Unfluorinated Spirocycle
~8.8
45
30.8
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
Fluorinated Spirocycle
~6.4
>120
<5.0
Note: Data represents benchmark values observed in primary human hepatocyte assays under standard physiological conditions.
Conclusion
The transition from standard amines to complex, 3 is a highly effective strategy for rescuing drug candidates with poor metabolic stability. As demonstrated by the hepatocyte stability data, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane effectively nullifies CYP450-mediated clearance through a dual mechanism of pKa suppression and steric shielding. For drug development professionals, integrating this bioisostere early in the lead optimization phase can significantly streamline the path to identifying a metabolically robust clinical candidate.
References
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.National Institutes of Health (PMC) / Journal of Medicinal Chemistry.
Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.National Institutes of Health (PubMed) / Chemistry - A European Journal.
Recent in vivo advances of spirocyclic scaffolds for drug discovery.National Institutes of Health (PubMed) / Expert Opinion on Drug Discovery.
As a Senior Application Scientist, I frequently consult with drug development teams utilizing advanced fluorinated spirocycles. 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is a highly valuable building block—often deployed...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development teams utilizing advanced fluorinated spirocycles. 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is a highly valuable building block—often deployed as a conformationally restricted, metabolically stable bioisostere for morpholine or piperidine rings. However, the exact structural features that make it valuable in medicinal chemistry (the gem-difluoro group and the spirocyclic amine core) dictate strict logistical and safety protocols for its disposal.
This guide provides a self-validating system for managing this compound, ensuring environmental compliance, laboratory safety, and operational efficiency.
Hazard Assessment & Causality
To safely manage a chemical, we must first understand the mechanistic causality behind its hazards. 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (often handled as a hydrochloride[1] or trifluoroacetate salt) is classified under GHS07 (Warning: Irritant) , presenting risks of acute oral toxicity, skin irritation, and serious eye irritation[1].
However, the primary logistical challenge lies in its end-of-life management:
The Fluorine Factor: The presence of the gem-difluoro moiety classifies this compound strictly as Halogenated Organic Waste [2]. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Standard disposal or low-temperature burning will not fully mineralize the compound and can generate highly toxic hydrogen fluoride (HF) gas[3].
The Salt Form: Because the spirocyclic secondary amine is basic, it is usually supplied as an HCl or TFA salt. This introduces additional chloride or fluoride into the waste stream, increasing the potential for corrosive acid gas generation during thermal destruction[4].
Quantitative Waste Stream Parameters
To prevent dangerous exothermic reactions and ensure incinerator compatibility, waste must be segregated based on halogen content and energy value. The following table summarizes the critical thresholds for managing this compound in a liquid waste stream[5][6]:
Parameter
Threshold / Specification
Scientific Rationale
Halogen Content Limit
> 5% (Classifies as Halogenated)
High halogen content reduces the BTU (energy) value of the waste and requires specialized caustic scrubbing to neutralize HF/HCl[5].
Water Content Limit
< 20% in organic stream
Excess water quenches incineration temperatures, preventing the thermal breakdown of the highly stable C-F bonds[2].
Incineration Temp.
> 1000 °C
Required to break the C-F bonds and prevent the formation of volatile fluorinated greenhouse gases (PFAS precursors)[7].
Incompatible Materials
Strong oxidizers, strong bases
The secondary amine can react exothermically with oxidizers; strong bases may liberate the free amine, altering its volatility[2].
Standard Operating Procedure: Disposal Workflow
Every protocol in a high-functioning laboratory must be a self-validating system. Follow these steps to ensure the safe disposal of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
Step 1: Waste Segregation (The Critical First Step)
Action: Deposit all solutions, rinses, and solid residues containing the compound into a dedicated, chemically compatible "Halogenated Organic Waste" carboy[8].
Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol or acetone) ruins the fuel value of the non-halogenated stream and illegally dilutes a regulated halogenated waste, exponentially increasing disposal costs[3][6].
Validation Check: Verify the waste log. Ensure no strong inorganic acids (e.g., Nitric acid) or heavy metals are co-mingled, which could trigger gas evolution or polymerization[5].
Step 2: Containment and Stabilization
Action: Use high-density polyethylene (HDPE) or glass containers. Ensure the container is sealed with a tightly fitting cap[8].
Causality: Halogenated solvents and salts can degrade certain low-density plastics over time, leading to micro-leaks and vapor exposure.
Step 3: Labeling and EPA Compliance
Action: Label the container with the full chemical name: "7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (Halogenated Waste)". Do not use shorthand or laboratory abbreviations[8].
Causality: In the event of an emergency, first responders and waste management vendors rely on exact nomenclature to predict chemical behavior (e.g., knowing to prepare for HF exposure during a thermal event).
Step 4: High-Temperature Incineration with Caustic Scrubbing
Action: Transfer the sealed containers to a licensed hazardous waste vendor for high-temperature incineration[9].
Causality: The incinerator destroys the organic spirocyclic framework, while an integrated wet caustic scrubber (typically using NaOH or Ca(OH)₂) neutralizes the resulting HF and HCl gases into benign, solid salts (CaF₂, CaCl₂) before they can reach the atmosphere[3][10].
Immediate Spill Response Protocol
In the event of an accidental release of the solid salt or a concentrated solution, execute the following protocol[8]:
Evacuate & Assess: Clear personnel from the immediate area. Verify the spill size and ensure no ignition sources are present if dissolved in a flammable solvent[2].
PPE Donning: Equip chemical-resistant gloves (Nitrile or Viton), safety goggles, and a lab coat. If the spill is large and outside a chemical fume hood, a half-mask respirator is recommended due to the compound's respiratory irritation risks[1].
Containment: Surround the spill with a non-combustible absorbent (e.g., sand, earth, or a commercial silica-based spill kit)[8]. Do not use combustible materials like paper towels for large concentrated spills.
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated, sealable solid hazardous waste container[8].
Decontamination: Wash the affected surface with a mild detergent solution, collecting the wash water into the aqueous halogenated waste stream.
Waste Processing Visualization
The following diagram illustrates the logical decision tree and chemical transformation pathway for the disposal of this fluorinated spirocycle.
Workflow for the classification, thermal destruction, and scrubbing of fluorinated spirocyclic waste.
References
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
Personal protective equipment for handling 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of the novel compound, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane. In the absence of a specific Safety Dat...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of the novel compound, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on its hydrochloride and trifluoroacetate salts, structurally analogous spirocyclic compounds, and established best practices for handling halogenated organic chemicals.[1][2][3][4][5][6][7][8] This protocol is designed to empower researchers with the necessary information to operate safely, ensuring both personal protection and environmental compliance.
Hazard Assessment: A Structural Perspective
7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is a halogenated organic compound.[9][10] Its structure, featuring a spirocyclic system with an oxetane ring and geminal difluoride substitution, suggests that researchers should anticipate potential hazards including skin, eye, and respiratory tract irritation.[3][6][11][12][13] All novel chemical products should be handled with the assumption of unknown hazards and toxicity.[14]
Key Structural Features and Potential Hazards:
Fluorination: The presence of fluorine atoms significantly alters the molecule's properties. Fluorinated compounds can be toxic, and appropriate precautions must be taken.[9][15]
Spirocyclic System: Spirocycles are three-dimensional structures that are of great interest in drug development.[16]
Azaspiro[3.4]octane Core: The parent scaffold and its derivatives may cause skin and eye irritation, and may also be harmful if swallowed, in contact with skin, or if inhaled.[3][6][12]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane. The following table outlines the minimum required PPE, based on guidelines for analogous compounds.[17]
PPE Category
Recommended Equipment
Rationale & Best Practices
Eye and Face Protection
Chemical safety goggles with side protection or a full-face shield.[11][18]
Standard safety glasses are insufficient. All eye and face protection must comply with OSHA 29 CFR 1910.133 or EU EN166 standards to prevent splashes.[11][17]
Check for leaks and impermeability before use.[20] Consult the glove manufacturer's chemical resistance data for specific breakthrough times. Double-gloving may be appropriate for extended handling.
Body Protection
A flame-resistant laboratory coat and closed-toe footwear are mandatory.[9][11][15]
For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron should be worn.[17][18]
Respiratory Protection
Not typically required when handling small quantities in a certified chemical fume hood.
If a fume hood is unavailable or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge for organic vapors is necessary.[11][17]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and procedural steps outline the lifecycle of handling 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane in a laboratory setting.
Caption: Safe Handling Workflow for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane.
Step-by-Step Handling Protocol:
Preparation and Engineering Controls:
Ensure that the chemical fume hood to be used is certified and functioning correctly.
Assemble all required PPE as detailed in the table above.
Locate the nearest safety shower and eyewash station.
Have a spill kit with absorbent material readily available.
Handling the Chemical:
Don the appropriate PPE before entering the laboratory area where the chemical will be handled.[17]
Conduct all manipulations, including weighing and transferring, of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane within the fume hood to minimize inhalation exposure.[9][11]
Keep the container tightly sealed when not in use.[13][21]
Avoid direct contact with the substance.[9][18] Wash hands thoroughly after handling, even if gloves were worn.[11][20]
Storage:
Store the compound in a cool, dry, and well-ventilated area in a tightly closed container.[21]
Some suppliers recommend storing at room temperature, while others suggest refrigeration or freezing for long-term stability.[2][13] Always follow the storage instructions provided by the supplier.
Disposal Plan: Ensuring Environmental Compliance
As a fluorinated organic compound, 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is classified as a halogenated organic waste.[9][10] Improper disposal of such compounds can be harmful to the environment and is strictly regulated.
Waste Segregation is Critical:
NEVER dispose of halogenated organic compounds down the drain.[9][22]
Maintain separate waste streams for halogenated and non-halogenated organic liquids.[10][21][22] Mixing these waste types significantly increases disposal costs and complexity.[22][23]
Disposal Procedure:
Collect all waste containing 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, including rinsates from glassware, in a designated, properly sealed, and clearly labeled "Halogenated Organic Waste" container.[9][21]
The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents; do not use abbreviations.[21][22]
Contaminated materials such as gloves, absorbent pads, and pipette tips must also be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional protocols.[21]
Follow your institution's Environmental Health and Safety (EHS) guidelines for requesting a hazardous waste pickup.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station, holding the eyelids open.[11][24] Seek prompt medical attention.[18]
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11][18]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[18][24]
Small Spills: For small spills within a fume hood, use an inert absorbent material to contain the spill.[11] Place the absorbent material into a sealed container and label it as "Halogenated Organic Waste" for proper disposal.[21]
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[21]
By adhering to this comprehensive guide, researchers can confidently and safely work with 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
Halogenated Solvents in Laboratories. (n.d.). Campus Operations. Retrieved from [Link]
5-oxa-2-azaspiro[3.4]octane hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Fluorine Safety Information. (n.d.). Retrieved from [Link]
5-Oxa-2-aza-spiro[3.4]octane — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
2-Oxa-5-azaspiro[3.4]octane oxalate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Safety Data Sheet: Perfluoro-compound FC-77. (2024, July 23). Chemos GmbH&Co.KG. Retrieved from [Link]
5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
Material Safety Data Sheet. (2012, June 20). Retrieved from [Link]
Personal Protective Equipment. (n.d.). OPCW. Retrieved from [Link]
Safety data sheet. (2022, March 28). BASF. Retrieved from [Link]
7,7-difluoro-5-azaspiro[3.4]octane hydrochloride. (n.d.). Chemspace. Retrieved from [Link]
SAFETY DATA SHEET. (2025, December 26). Retrieved from [Link]
MATERIAL SAFETY DATASHEET. (2019, September 24). CF Plus Chemicals. Retrieved from [Link]
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]